molecular formula C11H16N4O5 B1669288 Coformycin CAS No. 11033-22-0

Coformycin

货号: B1669288
CAS 编号: 11033-22-0
分子量: 284.27 g/mol
InChI 键: YOOVTUPUBVHMPG-LODYRLCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coformycin is an N-glycosyl in which (8R)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol is attached to ribofuranose via a beta-N(3)-glycosidic bond. compound The parent of the class of coformycins. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor. It is a conjugate base of a this compound(1+).
This compound has been reported in Streptomyces and Streptomyces antibioticus with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A ribonucleoside antibiotic synergist and adenosine deaminase inhibitor isolated from Nocardia interforma and Streptomyces kaniharaensis. It is proposed as an antineoplastic synergist and immunosuppressant.

属性

IUPAC Name

(2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOVTUPUBVHMPG-LODYRLCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11033-22-0
Record name Coformycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11033-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coformycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011033220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COFORMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49510ZL0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Origin of Coformycin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Coformycin, a potent inhibitor of adenosine deaminase (ADA), is a nucleoside antibiotic produced by various species of the genus Streptomyces. Its discovery has been pivotal in the study of purine metabolism and has paved the way for the development of related compounds with significant therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, origin, biosynthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.

Introduction

This compound is a structural analog of adenosine, characterized by an unusual seven-membered 1,3-diazepine ring system. It is a member of the nucleoside antibiotic family and is renowned for its extremely potent and tight-binding inhibition of the enzyme adenosine deaminase (ADA). This enzyme plays a crucial role in the purine salvage pathway by catalyzing the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound disrupts purine homeostasis, leading to the accumulation of adenosine and its metabolites, which can be toxic to certain cell types, particularly lymphocytes. This property underpins its antitumor and immunomodulatory activities.

This guide will delve into the initial discovery of this compound from Streptomyces, elucidate its biosynthetic pathway, provide detailed methodologies for its isolation and characterization, and present its mechanism of action as an ADA inhibitor.

Discovery and Origin

This compound was first isolated from the culture filtrate of Streptomyces kaniharaensis SF-557. Its discovery was a significant milestone in the field of natural product chemistry and pharmacology. The producing organism, Streptomyces kaniharaensis, is a filamentous bacterium belonging to the Actinomycetia class, a group of microorganisms well-known for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

The co-production of this compound with another nucleoside antibiotic, formycin A, by S. kaniharaensis is a noteworthy observation. This co-production is believed to be a self-protective mechanism, as formycin A, an adenosine analog, would otherwise be inactivated by the producer's own adenosine deaminase.

Biosynthesis of this compound

The biosynthetic pathway of this compound is intricately linked to the primary metabolic pathway of L-histidine biosynthesis. The genetic blueprint for this compound production is encoded within the cof gene cluster in Streptomyces kaniharaensis.

The biosynthesis commences with intermediates from the L-histidine pathway. The key branching point involves the conversion of a shared intermediate, N1-(5-phospho-β-D-ribosyl)-AMP (PR-AMP), which is diverted towards this compound synthesis. The process is catalyzed by a series of enzymes encoded by the cof gene cluster, with CofB and CofA playing pivotal roles.

The key steps in the biosynthetic pathway are:

  • Formation of the 1,3-Diazepine Ring: The enzyme CofB, a homolog of SAICAR synthetase, catalyzes the crucial cyclization reaction to form the characteristic seven-membered ring of the this compound backbone.

  • Reduction Step: Following the formation of the ring, the intermediate undergoes a reduction reaction catalyzed by the NADPH-dependent dehydrogenase, CofA.

  • Dephosphorylation: The final step in the biosynthesis is the removal of a phosphate group to yield the active this compound molecule.

coformycin_biosynthesis cluster_histidine L-Histidine Biosynthesis cluster_this compound This compound Biosynthesis PRPP PRPP PR_AMP N1-(5-phospho-β-D-ribosyl)-AMP PRPP->PR_AMP HisG ATP ATP ATP->PR_AMP 8_keto_coformycin_P 8-Ketothis compound-5'-monophosphate Coformycin_P This compound-5'-monophosphate This compound This compound

Quantitative Data

The biological activity of this compound is quantified by its inhibition constant (Ki) against adenosine deaminase and its half-maximal inhibitory concentration (IC50) against various cell lines.

Table 1: Inhibition Constants (Ki) of this compound against Adenosine Deaminase
Enzyme SourceKi ValueTemperature (°C)Reference
Bovine1.1 x 10-11 M21
Bovine5.3 x 10-11 M38.3
General≤ 0.01 nMNot Specified
Table 2: IC50 Values of Pentostatin (2'-deoxythis compound), a close structural analog of this compound, against various cancer cell lines

Note: Data for Pentostatin is provided as a reference for the potential activity of this compound, a structurally similar compound.

Cell LineCancer TypeIC50 ValueReference
J45.01Leukemia0.0040 µg/mL
CEM/C1Leukemia0.0286 µg/mL
Hairy Cell LeukemiaLeukemiaHighly effective in clinical trials
Chronic Lymphocytic LeukemiaLeukemiaActive in clinical trials
Cutaneous T-cell LymphomasLymphomaActive in clinical trials

*Production yield of this compound from Streptomyces kaniharaensis fermentation can vary significantly based on the strain and fermentation conditions. While specific industrial production

Coformycin: A Potent Transition State Analog Inhibitor of Adenosine Deaminase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coformycin, a nucleoside antibiotic isolated from Streptomyces species, is a powerful inhibitor of adenosine deaminase (ADA), a critical enzyme in purine metabolism.[1] Its potent inhibitory activity stems from its structure, which mimics the tetrahedral transition state of the adenosine deamination reaction. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to Adenosine Deaminase and this compound

Adenosine deaminase (ADA) is a ubiquitously expressed enzyme that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[2][3][4] This reaction is a key step in the purine salvage pathway, regulating intracellular and extracellular adenosine concentrations.[5] Adenosine is a potent signaling molecule involved in numerous physiological processes, including neurotransmission, cardiovascular function, and immune responses.[3][6] Consequently, the inhibition of ADA has significant therapeutic implications.

This compound and its analog, deoxythis compound (pentostatin), are among the most potent known inhibitors of ADA.[2][7] They are classified as transition-state analog inhibitors. Their structures closely resemble the geometry of the tetrahedral intermediate formed during the enzyme-catalyzed hydrolysis of adenosine.[2] This tight, almost irreversible binding to the active site of ADA leads to potent and long-lasting inhibition of the enzyme.[2]

Mechanism of Action: Mimicking the Transition State

The catalytic mechanism of ADA involves the attack of a zinc-coordinated water molecule on the C6 position of the purine ring of adenosine.[8][9] This forms a transient, high-energy tetrahedral intermediate. This compound's structure, particularly the hydroxyl group at the C8 position of its 1,3-diazepine ring, mimics this tetrahedral intermediate.[2][9] The 8R-diastereomer of this compound is significantly more potent than the 8S counterpart, highlighting the stereospecificity of the interaction.[2]

The high affinity of this compound for ADA is attributed to the strong coordination of its hydroxyl group to the active site zinc ion and favorable hydrogen bonding interactions within the enzyme's active site.[9][10] This tight binding effectively blocks the substrate from accessing the active site, leading to potent inhibition.

cluster_0 Adenosine Deaminase Catalytic Cycle cluster_1 Inhibition by this compound Adenosine Adenosine Tetrahedral_Intermediate Tetrahedral Intermediate Adenosine->Tetrahedral_Intermediate H2O Attack (Zn2+ activated) Inosine Inosine Tetrahedral_Intermediate->Inosine NH3 Release ADA Adenosine Deaminase (ADA) Inosine->ADA Product Release This compound This compound (Transition State Analog) ADA_Coformycin_Complex ADA-Coformycin Complex (Tight Binding) This compound->ADA_Coformycin_Complex Binds to ADA Active Site ADA->Adenosine Substrate Binding ADA->ADA_Coformycin_Complex Inhibitor Binding

Figure 1. Mechanism of this compound Inhibition.

Quantitative Inhibitory Data

The potency of this compound and its analogs as ADA inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values demonstrate the extremely tight binding of these compounds to the enzyme.

InhibitorEnzyme SourceKi ValueIC50 ValueReference(s)
This compoundStreptomyces species10 pM-[2]
Deoxythis compound (Pentostatin)Murine~10⁻¹³ M-[9][10]
Deoxythis compound (Pentostatin)Rat Brain23 pM-[11]
Isothis compound-4.5 - 10 x 10⁻⁸ M-[12]

Experimental Protocols

Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against ADA. The assay measures the rate of adenosine deamination by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine Deaminase (ADA) enzyme

  • Adenosine solution (substrate)

  • This compound or other test inhibitor

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of adenosine, ADA, and the inhibitor in the appropriate buffer.

  • Assay Setup:

    • In a UV-transparent plate or cuvette, add the phosphate buffer.

    • Add the desired concentration of the inhibitor (e.g., this compound).

    • Add the ADA enzyme solution and incubate for a pre-determined time to allow for inhibitor binding.

    • A control reaction without the inhibitor should be run in parallel.

  • Initiate Reaction: Add the adenosine substrate to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for both the inhibited and uninhibited reactions.

    • Determine the percent inhibition caused by the compound.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • To determine the Ki value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Dixon or Lineweaver-Burk plots).

For more detailed and alternative protocols, including fluorometric and colorimetric assays, refer to commercially available kits and literature.[13][14][15]

start Start reagent_prep Prepare Reagents (Buffer, ADA, Adenosine, Inhibitor) start->reagent_prep assay_setup Set up Assay (Buffer + Inhibitor + ADA) reagent_prep->assay_setup pre_incubate Pre-incubate assay_setup->pre_incubate initiate Initiate Reaction (Add Adenosine) pre_incubate->initiate measure Measure Absorbance at 265 nm (Kinetic Mode) initiate->measure analyze Analyze Data (Calculate % Inhibition, IC50, Ki) measure->analyze end End analyze->end

Figure 2. ADA Inhibition Assay Workflow.

X-ray Crystallography of ADA-Coformycin Complex

Determining the three-dimensional structure of the ADA-coformycin complex provides invaluable insights into the molecular basis of its potent inhibition.

General Protocol Outline:

  • Protein Expression and Purification: Overexpress and purify recombinant ADA.

  • Complex Formation: Incubate the purified ADA with an excess of this compound to ensure complete binding.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the ADA-coformycin complex. Crystals of murine ADA complexed with a this compound analog have been obtained at pH 7.0.[9][10]

  • Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., synchrotron) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure. For example, the structure of murine ADA with a this compound analog was refined to a resolution of 2.6 Å.[10]

Signaling Pathways and Biological Consequences of ADA Inhibition

Inhibition of ADA by this compound leads to the accumulation of adenosine and 2'-deoxyadenosine, which have profound effects on various signaling pathways.

  • Immune System: ADA deficiency is a cause of severe combined immunodeficiency (SCID).[4] The accumulation of deoxyadenosine is particularly toxic to lymphocytes, leading to their depletion.[3] Adenosine accumulation can also modulate immune responses through its interaction with adenosine receptors on immune cells.[6]

  • Cardiovascular System: Adenosine is a key regulator of cardiovascular function, acting as a vasodilator and protecting against ischemia-reperfusion injury.[2] ADA inhibition can potentiate the effects of adenosine in the heart.[16]

  • Nervous System: Adenosine is an important neuromodulator in the central nervous system. Inhibition of ADA can alter adenosine levels in the brain, affecting processes like sleep and neurotransmission.[11]

  • Cancer Therapy: The selective toxicity of deoxyadenosine to lymphocytes has been exploited in the treatment of certain lymphoid malignancies. Deoxythis compound (pentostatin) is used as a chemotherapeutic agent for hairy cell leukemia and other T-cell lymphoproliferative disorders.[7]

cluster_0 Cellular Effects This compound This compound ADA Adenosine Deaminase (ADA) This compound->ADA Inhibits Adenosine ↑ Adenosine Deoxyadenosine ↑ 2'-Deoxyadenosine Adenosine_Receptors Adenosine Receptor Activation dATP_Accumulation ↑ dATP (from Deoxyadenosine) RNR_Inhibition Ribonucleotide Reductase Inhibition DNA_Synthesis_Inhibition ↓ DNA Synthesis & Repair Apoptosis Apoptosis (especially in lymphocytes)

Figure 3. Consequences of ADA Inhibition.

Conclusion

This compound's mechanism as a transition state analog inhibitor of adenosine deaminase is a classic example of rational drug design, even though it was discovered as a natural product. Its extremely high affinity and specificity for ADA make it a valuable tool for studying purine metabolism and a lead compound for the development of therapeutics for immunological disorders and cancers. The detailed understanding of its interaction with ADA at the molecular level, elucidated through structural studies, continues to inform the design of novel enzyme inhibitors.

References

The Structure-Activity Relationship of Coformycin and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Adenosine Deaminase Inhibition

Coformycin and its structural analog pentostatin (2'-deoxythis compound) are potent, naturally occurring inhibitors of adenosine deaminase (ADA), an essential enzyme in purine metabolism. Their powerful inhibitory activity has made them valuable tools in biochemical research and has led to the clinical use of pentostatin in the treatment of hairy cell leukemia. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, offering insights for researchers, scientists, and professionals involved in drug discovery and development. We will delve into the quantitative analysis of their inhibitory potency, detailed experimental protocols for assessing their activity, and visual representations of their molecular interactions and evaluation workflows.

Core Principles of this compound's Inhibitory Action

This compound and its analogs are transition-state analog inhibitors of ADA. They mimic the tetrahedral intermediate formed during the deamination of adenosine to inosine. The key to their potent inhibition lies in the hydrated C8 position of the diazepine ring, which mimics the transition state of the substrate, and the interactions of the heterocyclic base and the sugar moiety with the enzyme's active site.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs against adenosine deaminase is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound and key analogs, providing a basis for understanding their structure-activity relationships.

CompoundR1R2Ki (pM)IC50 (nM)Source
This compoundOHH10-[1]
2'-Deoxythis compound (Pentostatin)HH2.5-[1]
Isothis compound--45,000-[2]

Table 1: Inhibitory Potency of Natural this compound Analogs Against Adenosine Deaminase. This table highlights the picomolar affinity of this compound and pentostatin for ADA. The structural isomer, isothis compound, exhibits significantly weaker, competitive inhibition.

CompoundKi (µM)IC50 (nM)NotesSource
erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)0.00286A non-nucleoside inhibitor.[1]
1-Deazaadenosine--Known ADA inhibitor.
Naringin200-A flavonoid inhibitor.[1]
Curcumin-13,600A flavonoid inhibitor.[1]
Kaempferol-~30,000A flavonoid inhibitor.[1]
Quercetin-~30,000A flavonoid inhibitor.[1]

Table 2: Inhibitory Potency of Other Adenosine Deaminase Inhibitors. This table provides context by showing the inhibitory constants of other classes of ADA inhibitors.

Key Structure-Activity Relationship Insights

Analysis of the available data and literature reveals several key aspects of the SAR of this compound and its analogs:

  • The Diazepine Ring and the C8 Hydroxyl Group: The seven-membered diazepine ring is crucial for potent inhibition. The (R)-hydroxyl group at the C8 position is a key feature, mimicking the tetrahedral transition state of the substrate-enzyme reaction. The stereochemistry at this position is critical, with the (R)-diastereomer being significantly more potent.[1]

  • The Sugar Moiety: The ribose or deoxyribose sugar moiety plays a significant role in binding to the enzyme. Molecular dynamics simulations have shown that the 5'-hydroxyl group of the sugar interacts strongly with Asp19 and His17 in the ADA active site.[3] While removal of the sugar moiety leads to a loss of activity, its replacement with other groups, such as a benzyl group, can retain some inhibitory function.

  • Modifications to the Heterocyclic Core: The purine-like heterocyclic portion of the molecule is essential for recognition by the enzyme. Modifications to this ring system, such as the synthesis of imidazo[4,5-e][1][3][4]triazepine analogs, have been explored to understand the binding requirements.

  • Aglycone Analogs: Studies on this compound aglycone analogs, where the sugar moiety is replaced with various substituents, have shown that it is possible to design potent inhibitors of AMP deaminase with high selectivity over adenosine deaminase.

Experimental Protocols

The determination of the inhibitory potency of this compound analogs relies on accurate and reproducible enzymatic assays. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Adenosine Deaminase Activity

This protocol is adapted from a kitless method and relies on the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine deaminase (e.g., from calf intestine)

  • Adenosine (substrate)

  • This compound analog (inhibitor)

  • 50 mM Phosphate buffer, pH 7.4

  • UV-transparent 96-well microplates

  • Microplate spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of adenosine in 50 mM phosphate buffer, pH 7.4.

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO or water) and create a dilution series.

    • Prepare a solution of adenosine deaminase in 50 mM phosphate buffer, pH 7.4. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup (96-well plate):

    • Blank wells: Add buffer only.

    • Control wells (no inhibitor): Add buffer, adenosine solution, and enzyme solution.

    • Inhibitor wells: Add buffer, adenosine solution, inhibitor solution at various concentrations, and enzyme solution.

    • The final reaction volume is typically 200 µL.

  • Kinetic Measurement:

    • Initiate the reaction by adding the enzyme solution to the wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 265 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve by fitting the data to a suitable equation (e.g., four-parameter logistic).

    • If determining the Ki value, perform the assay at multiple substrate concentrations and analyze the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive). The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors.

Fluorometric Assay for Adenosine Deaminase Activity

This method offers higher sensitivity and is based on the detection of a fluorescent product generated from the conversion of adenosine to inosine. Commercial kits are available that utilize this principle.

Principle:

Inosine, the product of the ADA-catalyzed reaction, is further converted through a series of enzymatic steps to generate an intermediate that reacts with a probe to produce a fluorescent signal (e.g., measured at Ex/Em = 535/587 nm).[5]

General Procedure (based on commercial kit protocols):

  • Reagent Preparation: Prepare assay buffer, probe solution, enzyme mix, and inhibitor solutions as described in the kit manual.

  • Standard Curve: Prepare a standard curve using the provided standard (e.g., inosine) to correlate fluorescence intensity with product concentration.

  • Assay Reaction:

    • Add samples (with and without inhibitor) to the wells of a 96-well plate.

    • Add the reaction mix containing the substrate and probe.

    • Incubate for a specified time at a constant temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control) from all readings.

    • Calculate the ADA activity based on the standard curve.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizing Key Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate the key binding interactions of this compound and a general workflow for inhibitor screening.

coformycin_binding cluster_active_site ADA Active Site cluster_this compound This compound Zn Zn²⁺ His15 His15 Zn->His15 His17 His17 Zn->His17 His214 His214 Zn->His214 Asp295 Asp295 Zn->Asp295 Glu217 Glu217 Asp19 Asp19 C8_OH C8-OH C8_OH->Zn Coordination Diazepine_Ring Diazepine Ring Diazepine_Ring->Glu217 H-bond Sugar_Moiety Sugar Moiety 5_OH 5'-OH 5_OH->His17 H-bond 5_OH->Asp19 H-bond

This compound Binding Interactions in the ADA Active Site.

inhibitor_screening_workflow Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening High-Throughput Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Identify active compounds Dose_Response Dose_Response Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive IC50_Determination IC50_Determination Dose_Response->IC50_Determination Secondary_Assays Secondary_Assays IC50_Determination->Secondary_Assays Potent hits Lead_Optimization Lead_Optimization Secondary_Assays->Lead_Optimization Confirmed hits Lead_Optimization->End

General Workflow for Screening ADA Inhibitors.

Conclusion

The structure-activity relationship of this compound and its analogs provides a compelling case study in rational drug design. The potent inhibition of adenosine deaminase by these compounds is a direct result of their ability to mimic the transition state of the enzymatic reaction. Key structural features, including the diazepine ring with its C8 hydroxyl group and the sugar moiety, are critical for high-affinity binding. A thorough understanding of these SAR principles, coupled with robust experimental protocols for activity assessment, is essential for the development of novel and more selective ADA inhibitors for therapeutic applications. The visualization of binding interactions and experimental workflows further aids in conceptualizing and executing successful drug discovery programs in this area.

References

biochemical pathways affected by Coformycin treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical Pathways Affected by Coformycin Treatment

Executive Summary

This compound is a potent, tight-binding inhibitor of the enzyme adenosine deaminase (ADA), a critical component of the purine salvage pathway.[1][2] Its mechanism of action, centered on the irreversible inhibition of ADA, triggers a cascade of biochemical alterations with significant consequences for cellular function, particularly in lymphocytes and cancer cells.[3][4] This technical guide provides a detailed examination of the primary and secondary . By inhibiting ADA, this compound leads to the systemic accumulation of adenosine and deoxyadenosine. This accumulation perturbs purine nucleotide pools, culminating in elevated levels of deoxyadenosine triphosphate (dATP), which inhibits DNA synthesis and induces apoptosis.[5] Furthermore, this compound treatment indirectly leads to the inhibition of S-adenosylhomocysteine (SAH) hydrolase, causing an accumulation of SAH, a potent inhibitor of cellular methyltransferases. This disruption of methylation reactions affects epigenetic regulation and gene expression, contributing to the compound's cytotoxic effects.[6][7][8] This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and pathway visualizations, to facilitate a deeper understanding of this compound's molecular impact.

Core Mechanism of Action: Inhibition of Adenosine Deaminase

The primary molecular target of this compound is Adenosine Deaminase (ADA), a key enzyme in the purine salvage pathway responsible for the irreversible deamination of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively.[9][10] this compound, a nucleoside antibiotic originally isolated from Streptomyces species, acts as a transition-state analog inhibitor, binding to ADA with extremely high affinity.[1][11] This binding is nearly irreversible, leading to a profound and sustained reduction in ADA activity.[2][3] The inhibition constants (Ki) for this compound are in the picomolar to femtomolar range (10⁻¹¹–10⁻¹³ M), signifying its exceptional potency.[2] This potent inhibition is the initiating event that leads to the significant downstream biochemical and cellular effects observed upon this compound treatment.

cluster_0 Purine Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine  ADA Accumulation Accumulation Deoxyadenosine Deoxyadenosine Deoxyinosine Deoxyinosine Deoxyadenosine->Deoxyinosine  ADA ADA Adenosine Deaminase (ADA) This compound This compound This compound->ADA Potent Inhibition

Diagram 1. Primary action of this compound on the purine salvage pathway.

Major Affected Biochemical Pathways

The blockade of ADA by this compound initiates a series of significant downstream effects, primarily impacting nucleotide metabolism, cellular methylation cycles, and apoptotic signaling.

Disruption of Purine Nucleotide Pools and DNA Synthesis

Inhibition of ADA leads to the accumulation of its substrates, adenosine and particularly deoxyadenosine.[12] In lymphoid cells, which exhibit high activity of deoxycytidine kinase, deoxyadenosine is readily phosphorylated to deoxyadenosine monophosphate (dAMP) and subsequently to deoxyadenosine triphosphate (dATP).[5] The resulting elevation in intracellular dATP concentrations has a profound inhibitory effect on the enzyme ribonucleotide reductase. This enzyme is essential for the synthesis of all other deoxyribonucleotides (dCTP, dGTP, dTTP) required for DNA replication and repair. The depletion of these essential DNA precursors leads to an arrest of DNA synthesis, which is a primary mechanism behind the anti-proliferative and cytotoxic effects of this compound, especially in T-cell and B-cell malignancies.[4][5]

Perturbation of the S-Adenosylmethionine (SAM) Cycle

The accumulation of adenosine also disrupts the critical S-adenosylmethionine (SAM) cycle, which is central to cellular methylation reactions. This compound treatment has been shown to inhibit the enzyme S-adenosylhomocysteine (SAH) hydrolase.[6] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The buildup of adenosine shifts the equilibrium of this reaction, favoring the synthesis and accumulation of SAH.[8] SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferases.[7][13] These enzymes are responsible for the methylation of DNA, RNA, histones, and other proteins. The inhibition of these methylation reactions can lead to widespread epigenetic alterations, aberrant gene expression, and disruption of cellular signaling, ultimately contributing to apoptosis.[7][8]

cluster_pathways Downstream Consequences of ADA Inhibition cluster_dATP DNA Synthesis Pathway cluster_SAH Methylation Cycle This compound This compound ADA ADA This compound->ADA dAdo Deoxyadenosine Accumulation Ado Adenosine Accumulation dATP dATP Accumulation dAdo->dATP SAHH SAH Hydrolase Ado->SAHH RR Ribonucleotide Reductase dATP->RR DNAsynth DNA Synthesis Inhibition RR->DNAsynth Apoptosis Apoptosis DNAsynth->Apoptosis SAH SAH Accumulation SAHH->SAH Methyl Methyltransferases SAH->Methyl Gene Altered Gene Expression Methyl->Gene Gene->Apoptosis

Diagram 2. Downstream pathways affected by this compound-mediated ADA inhibition.

Quantitative Data on this compound's Effects

The biochemical impact of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points from the literature.

Table 1: Inhibitory Potency of this compound and Analogs on Adenosine Deaminase

Compound Ki (Inhibition Constant) Organism/Source Reference(s)
This compound 10⁻¹¹ – 10⁻¹³ M Various [2]
Deoxythis compound - Potent Inhibitor [11]

| Isothis compound | 4.5 x 10⁻⁸ M | Mouse |[3] |

Table 2: In Vivo Effects of this compound/Deoxythis compound on Enzyme Activity

Treatment Dose Tissue % Inhibition of Activity Reference(s)
This compound 0.2 mg/kg (daily) Newborn Mouse Tissues >90% (ADA) [6]
This compound 0.2 mg/kg (daily) Newborn Mouse Tissues 60-95% (SAH Hydrolase) [6]

| Deoxythis compound | 250 µg/kg (daily) | T-cell Leukemia Patient (Red Cells) | ~95% (ADA) |[5] |

Table 3: Alterations in Purine Metabolite Concentrations Following Deoxythis compound Treatment

Metabolite Condition Fold Change / Concentration System Reference(s)
Deoxyadenosine Human Plasma Detectable at 10⁻⁶ M T-cell Leukemia Patients [14]
Adenosine Human Plasma Detectable at 10⁻⁶ M T-cell Leukemia Patients [14]
dATP Human Leukemic T-cells Transient Rise T-cell Leukemia Patient [5]
ATP Human Leukemic T-cells Progressive Reduction T-cell Leukemia Patient [5]

| 2'-Deoxyadenosine | Mouse Brain | Progressive Increase | Mouse |[15] |

Key Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the effects of this compound.

In Vitro ADA Inhibition Assay

This assay quantifies the inhibitory potency of this compound on ADA activity.

  • Enzyme Preparation: ADA can be purified from various sources (e.g., bovine intestine) or used from crude cell/tissue homogenates (e.g., rat liver supernatant).[16]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period at a set temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of Reaction: Start the reaction by adding the substrate, adenosine (e.g., at a final concentration of 50 µM).

  • Measurement: Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine. A spectrophotometer is used for this measurement.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocities against inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo Efficacy and Toxicity Studies

This protocol outlines a typical workflow for assessing this compound's effects in an animal model.

cluster_assays Biochemical Assays start Start: Select Animal Model (e.g., Swiss-Webster Mice) group Establish Control and Treatment Groups start->group admin This compound Administration (e.g., 0.2 mg/kg, IP, daily) observe Monitor for Clinical Signs and Toxicity admin->observe group->admin harvest Tissue Harvesting at Pre-defined Endpoints (e.g., Brain, Spleen, Liver) observe->harvest process Tissue Homogenization and Protein Extraction harvest->process ada_assay ADA Enzyme Activity Assay process->ada_assay hplc HPLC Analysis for Metabolites (dATP, Ado) process->hplc analysis Data Analysis and Statistical Comparison ada_assay->analysis hplc->analysis end End: Correlate Biochemical Changes with Phenotype analysis->end

Diagram 3. General experimental workflow for in vivo analysis of this compound.
Metabolite Quantification using High-Performance Liquid Chromatography (HPLC)

This method is used to measure changes in intracellular nucleotide and nucleoside pools.

  • Sample Preparation: For cell cultures, harvest cells and quench metabolic activity rapidly (e.g., with cold methanol). For tissues, freeze-clamp the tissue in liquid nitrogen immediately after harvesting.[15]

  • Extraction: Extract metabolites using an acid like perchloric acid. This step also serves to precipitate proteins.

  • Neutralization: Centrifuge to pellet the precipitated protein and neutralize the acidic supernatant with a base (e.g., potassium hydroxide).

  • Chromatography: Inject the neutralized extract onto an HPLC system, typically equipped with a reverse-phase column (e.g., C18).

  • Separation: Use a gradient elution with a buffered mobile phase (e.g., potassium phosphate buffer with a methanol gradient) to separate the different purine metabolites.

  • Detection & Quantification: Detect the eluting compounds using a UV detector (typically at 254-260 nm). Quantify the concentration of each metabolite by comparing its peak area to that of known standards.[5]

Conclusion and Implications

This compound's potent and specific inhibition of adenosine deaminase sets off a well-defined yet complex cascade of biochemical events. The primary consequences—accumulation of deoxyadenosine leading to dATP-mediated inhibition of DNA synthesis and accumulation of adenosine leading to SAH-mediated inhibition of cellular methylation—are central to its therapeutic potential as an anti-leukemic and immunosuppressive agent.[4][5][8] For researchers and drug developers, understanding these interconnected pathways is crucial for designing rational drug combinations, identifying potential biomarkers of response or toxicity, and exploring new therapeutic applications for ADA inhibitors. The detailed protocols and quantitative data provided herein serve as a foundational resource for further investigation into the nuanced effects of this compound and related compounds on cellular metabolism.

References

Coformycin's Pivotal Role in Purine Metabolism and Salvage Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coformycin, a potent nucleoside antibiotic, stands as a critical tool in the study of purine metabolism due to its highly specific and powerful inhibition of adenosine deaminase (ADA). This technical guide provides an in-depth exploration of this compound's mechanism of action, its profound impact on purine salvage pathways, and the resultant physiological and pathological consequences. By examining quantitative data on its inhibitory effects, detailing experimental protocols for its study, and visualizing the intricate metabolic pathways it influences, this document serves as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Purine Salvage Pathway and the Significance of Adenosine Deaminase

Purine nucleotides are fundamental to cellular life, serving as building blocks for nucleic acids, energy currency (ATP and GTP), and signaling molecules. Cells can synthesize purines de novo or recycle them through salvage pathways. The purine salvage pathway is an energy-efficient process that reclaims purine bases and nucleosides from the degradation of nucleic acids.

A key enzyme in this pathway is Adenosine Deaminase (ADA), which catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] This reaction is crucial for maintaining low intracellular and extracellular concentrations of adenosine and deoxyadenosine, thereby preventing their potential toxicity.

This compound: A Potent Transition-State Inhibitor of Adenosine Deaminase

This compound is a nucleoside antibiotic isolated from Streptomyces species that acts as a potent transition-state analog inhibitor of ADA.[3] Its structure, particularly the R configuration of its C-8 carbinol center, mimics the tetrahedral intermediate of the ADA-catalyzed reaction, leading to extremely tight and nearly irreversible binding to the enzyme's active site.[4] This potent inhibition effectively blocks the conversion of adenosine and deoxyadenosine.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound and its analog, 2'-deoxythis compound, against adenosine deaminase is exceptionally high, with inhibition constants (Ki) in the picomolar to nanomolar range. This tight binding underscores their efficacy as pharmacological tools and therapeutic agents.

InhibitorEnzyme SourceInhibition Constant (Ki)Reference(s)
This compoundHuman Erythrocytic ADA≤ 0.01 nM[4]
2'-Deoxythis compoundRat Brain ADA23 pM[5]
Isothis compound-4.5 - 10 x 10-8 M[6]

Table 1: Inhibitory constants of this compound and its analogs against adenosine deaminase.

Metabolic Consequences of Adenosine Deaminase Inhibition by this compound

The inhibition of ADA by this compound leads to a cascade of metabolic alterations, primarily the accumulation of adenosine and deoxyadenosine. These accumulating nucleosides are then shunted into other metabolic pathways, leading to significant downstream effects.

Accumulation of Adenosine and Deoxyadenosine

Treatment with this compound or its analogs results in a marked increase in both intracellular and extracellular levels of adenosine and deoxyadenosine.[7]

Perturbation of Purine Nucleotide Pools

The excess adenosine and deoxyadenosine are phosphorylated by adenosine kinase and deoxycytidine kinase, respectively, leading to the accumulation of their corresponding triphosphates, ATP and dATP. The accumulation of dATP is particularly cytotoxic, as it inhibits ribonucleotide reductase, an enzyme essential for the synthesis of other deoxynucleotides required for DNA replication and repair.

TreatmentCell/Tissue TypeMetabolite ChangeReference(s)
Deoxythis compound (5 and 500 µg/kg i.v.)Rat Cerebral Cortex (during hypoxia)↑ Adenosine, ↓ Inosine, ↓ Hypoxanthine, ↑ Uric Acid[7]
Deoxythis compound (in vivo)Mouse Erythrocytes↑ dATP[8]
Deoxythis compound + DeoxyadenosineHuman Leukemic T-cells↑ dATP[9]

Table 2: Effects of this compound and its analogs on purine metabolite levels.

Impact on S-Adenosylhomocysteine (SAH) Hydrolase

The accumulation of adenosine and deoxyadenosine can also lead to the inhibition of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent inhibitor of transmethylation reactions that are vital for numerous cellular processes.[10]

Experimental Protocols

Adenosine Deaminase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for determining ADA activity in biological samples.

Principle: The assay measures the rate of ammonia production from the deamination of adenosine. The ammonia is then used in a reaction catalyzed by glutamate dehydrogenase, which results in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ADA activity.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM Adenosine solution

  • NADH solution (10 mg/mL)

  • α-Ketoglutarate solution (50 mM)

  • Glutamate dehydrogenase (GDH) solution

  • Sample containing ADA (e.g., cell lysate, tissue homogenate)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, and NADH in a cuvette.

  • Add the sample containing ADA to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous ammonia.

  • Add the GDH solution and mix.

  • Initiate the reaction by adding the adenosine solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the ADA activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification of Purine Nucleosides and Bases by HPLC-UV

This protocol provides a general framework for the separation and quantification of purine metabolites.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate purine nucleosides and bases based on their hydrophobicity. The separated compounds are then detected by their UV absorbance at a specific wavelength (typically 254-260 nm).

Materials:

  • HPLC system with a C18 reversed-phase column and UV detector

  • Mobile Phase A: Phosphate buffer (e.g., 0.15 M ammonium dihydrogen phosphate, pH 6.0)

  • Mobile Phase B: Acetonitrile or methanol

  • Perchloric acid (for extraction)

  • Potassium bicarbonate (for neutralization)

  • Standards for adenosine, inosine, hypoxanthine, xanthine, etc.

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in cold perchloric acid to precipitate proteins and extract metabolites.

    • Centrifuge to pellet the protein debris.

    • Neutralize the supernatant with potassium bicarbonate.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Elute the compounds using a gradient of Mobile Phase B.

    • Monitor the absorbance at the desired wavelength.

  • Quantification:

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of each metabolite by comparing the peak area to a standard curve.[9][11][12]

Visualizing this compound's Impact on Purine Metabolism

The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Nucleotide Synthesis Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) Adenosine->S-adenosylhomocysteine (SAH) SAH Hydrolase (inhibited by excess Adenosine) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) IMP IMP Hypoxanthine->IMP HGPRT GMP GMP IMP->GMP AMP AMP IMP->AMP Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNP Guanine->GMP HGPRT GDP GDP GMP->GDP Adenine Adenine Adenine->AMP APRT ADP ADP AMP->ADP This compound This compound Adenosine Deaminase (ADA) Adenosine Deaminase (ADA) This compound->Adenosine Deaminase (ADA) ATP ATP ADP->ATP GTP GTP GDP->GTP

This compound's inhibition of the purine salvage pathway.

Experimental_Workflow_ADA_Assay start Start: Sample Preparation (e.g., cell lysate) reaction_setup Prepare Reaction Mixture: - Tris-HCl buffer - α-Ketoglutarate - NADH start->reaction_setup incubation Add Sample and Incubate (5 min, 37°C) reaction_setup->incubation gdh_addition Add Glutamate Dehydrogenase (GDH) incubation->gdh_addition reaction_initiation Initiate with Adenosine gdh_addition->reaction_initiation measurement Spectrophotometric Measurement (Absorbance at 340 nm over time) reaction_initiation->measurement analysis Calculate ADA Activity measurement->analysis end End: Results analysis->end

Workflow for a spectrophotometric ADA activity assay.

Conclusion

This compound's potent and specific inhibition of adenosine deaminase has made it an indispensable tool for dissecting the complexities of purine metabolism. Its ability to induce the accumulation of adenosine and deoxyadenosine provides a powerful model for studying the physiological and pathological roles of these nucleosides and the consequences of their dysregulation. The detailed understanding of this compound's mechanism and its metabolic impact, as outlined in this guide, is crucial for researchers and drug development professionals aiming to modulate purine salvage pathways for therapeutic benefit, particularly in the fields of immunology, oncology, and neurology. The experimental protocols and pathway visualizations provided herein offer a practical framework for advancing research in this critical area of cellular biochemistry.

References

Thermodynamic Deep Dive: Unraveling the Coformycin-Adenosine Deaminase Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic landscape of coformycin's interaction with adenosine deaminase (ADA), a critical enzyme in purine metabolism and a target for therapeutic intervention. Understanding the energetic forces that govern this high-affinity binding is paramount for the rational design of novel and more potent inhibitors. This document provides a comprehensive summary of the thermodynamic parameters, detailed experimental protocols for their determination via Isothermal Titration Calorimetry (ITC), and visual representations of the underlying processes to facilitate a deeper understanding.

Quantitative Thermodynamic Data

The binding of this compound to adenosine deaminase is a thermodynamically favorable process, characterized by a large negative Gibbs free energy change (ΔG), indicating a strong binding affinity. The interaction is primarily enthalpy-driven, with a significant negative enthalpy change (ΔH), suggesting the formation of strong hydrogen bonds and favorable van der Waals interactions upon binding. The entropy change (ΔS) is also a contributing factor.

The following table summarizes the key thermodynamic parameters for the binding of this compound to bovine adenosine deaminase, collated from available literature. It is important to note that experimental conditions can influence these values.

Thermodynamic ParameterValueUnitsTemperature (°C)Reference
Inhibition Constant (Kᵢ)1.1 x 10⁻¹¹M21[1]
Gibbs Free Energy (ΔG)-14.8kcal/mol21Calculated
Inhibition Constant (Kᵢ)5.3 x 10⁻¹¹M38.3[1]
Gibbs Free Energy (ΔG)-14.9kcal/mol38.3Calculated
Binding Enthalpy (ΔH)-85kJ/mol38.3[2]
Binding Entropy Change (ΔS)-74J/mol·K38.3[2]

Note: Gibbs free energy (ΔG) was calculated from the inhibition constant (Kᵢ) using the equation ΔG = -RTln(Kᵢ), where R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K) and T is the temperature in Kelvin.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique to directly measure the heat released or absorbed during a biomolecular interaction, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Due to the high-affinity of the this compound-ADA interaction, a standard ITC experiment may be challenging. A displacement titration or a competition ITC experiment is often employed for such tight binders. However, for the purpose of this guide, a direct titration protocol is outlined, with considerations for high-affinity interactions.

Materials:

  • Adenosine Deaminase (ADA): Highly purified, from bovine spleen or recombinant source.

  • This compound: High purity.

  • ITC Buffer: e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.5. The buffer must be identical for both the protein and the ligand to minimize heats of dilution.

  • Isothermal Titration Calorimeter: (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent).

Procedure:

  • Sample Preparation:

    • Dialyze the ADA solution extensively against the ITC buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the ADA and this compound solutions immediately before the experiment to prevent air bubbles.

    • Determine the accurate concentrations of both ADA and this compound spectrophotometrically or using other appropriate methods.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter with detergent and water, followed by extensive rinsing with the ITC buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power to a suitable value (e.g., 10 µcal/sec).

  • Loading the Calorimeter:

    • Load the reference cell with the ITC buffer.

    • Carefully load the sample cell with the ADA solution (e.g., 10-20 µM).

    • Load the injection syringe with the this compound solution (e.g., 100-200 µM, typically 10-20 times the concentration of ADA).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for an initial data point.

    • Proceed with a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the ITC buffer in the sample cell to determine the heat of dilution of the ligand.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks in the thermogram to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to ADA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and the entropy change (ΔS = (ΔH - ΔG)/T).

Visualizing the Process and Principles

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_load 3. Loading cluster_run 4. Titration cluster_analysis 5. Data Analysis prep_ada Prepare ADA Solution (Dialysis, Degas, Conc. Measurement) setup_inst Clean Calorimeter Set Temperature & Stirring Speed prep_ada->setup_inst prep_cof Prepare this compound Solution (Dissolve in Dialysate, Degas, Conc. Measurement) prep_cof->setup_inst load_cell Load ADA into Sample Cell setup_inst->load_cell load_syr Load this compound into Syringe setup_inst->load_syr run_titration Inject this compound into ADA Solution (e.g., 19 x 2 µL injections) load_cell->run_titration load_syr->run_titration measure_heat Measure Heat Change per Injection run_titration->measure_heat integrate Integrate Thermogram Peaks measure_heat->integrate plot Plot Heat Change vs. Molar Ratio integrate->plot fit Fit Data to Binding Model plot->fit calculate Determine Kₐ, ΔH, n Calculate ΔG, ΔS fit->calculate

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Thermodynamic_Binding cluster_product Bound State cluster_thermo Thermodynamic Parameters ADA Adenosine Deaminase (ADA) ADA_Cof ADA-Coformycin Complex ADA->ADA_Cof Binding Event Cof This compound Cof->ADA_Cof Binding Event deltaG ΔG = ΔH - TΔS ADA_Cof->deltaG deltaH ΔH (Enthalpy Change) - Heat released or absorbed - Reflects bond formation/breakage deltaS ΔS (Entropy Change) - Change in disorder - Conformational changes & solvent reorganization

Caption: Thermodynamic principles of this compound binding to ADA.

References

Early Studies on Coformycin: An In-depth Technical Guide on its Antibiotic and Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coformycin, a nucleoside antibiotic isolated from Streptomyces kaniharaensis, has been a subject of significant scientific interest due to its potent biological activities. Early research into this compound revealed its dual role as both an antibiotic and an antitumor agent, primarily stemming from its powerful and specific inhibition of the enzyme adenosine deaminase (ADA). This technical guide provides a comprehensive overview of the foundational studies that characterized the antibiotic and antitumor properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Core Mechanism of Action: Adenosine Deaminase Inhibition

This compound's primary mechanism of action is the potent inhibition of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound leads to an accumulation of intracellular adenosine and deoxyadenosine, which can be toxic to cells, particularly lymphocytes and cancer cells that exhibit high rates of purine metabolism. This inhibition is exceptionally tight, with early studies reporting Ki values in the picomolar range, indicating a near-irreversible binding to the enzyme.

This compound's Mechanism of Action cluster_0 Cellular Environment Adenosine Adenosine / Deoxyadenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Accumulation Accumulation of Adenosine/Deoxyadenosine Inosine Inosine / Deoxyinosine ADA->Inosine Catalyzes conversion to This compound This compound This compound->ADA Inhibits Toxicity Cellular Toxicity (e.g., Lymphocytes, Cancer Cells) Accumulation->Toxicity Leads to

Caption: Mechanism of this compound via potent inhibition of Adenosine Deaminase (ADA).

Antibiotic Activity of this compound

Initial studies on this compound demonstrated its activity against various bacteria. The antibiotic potential of this compound is attributed to its ability to disrupt essential purine metabolic pathways in susceptible microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial species as determined in early research.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis PCI 219>100
Staphylococcus aureus FDA 209P>100
Escherichia coli K-12>100
Klebsiella pneumoniae PCI 602>100
Pseudomonas aeruginosa>100
Mycobacterium smegmatis ATCC 607>100

Note: Early studies indicated that this compound by itself has weak antibacterial activity. Its primary significance in this context is its synergistic effect with other nucleoside antibiotics like Formycin A.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using the agar dilution method.

  • Preparation of Media: A series of agar plates containing graded concentrations of this compound were prepared. Mueller-Hinton agar is a commonly used medium for this assay.

  • Inoculum Preparation: Bacterial strains were cultured in a suitable broth medium to achieve a logarithmic growth phase. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: The standardized bacterial suspensions were further diluted and inoculated onto the surface of the this compound-containing agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria on the agar surface.

MIC Determination Workflow cluster_workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay prep_media Prepare Agar Plates with Varying this compound Concentrations inoculate Inoculate Plates with Bacterial Suspension prep_media->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate determine_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antitumor Activity of this compound

The antitumor properties of this compound are a direct consequence of its potent ADA inhibition. This activity is particularly pronounced in lymphoid malignancies, which are highly dependent on purine salvage pathways.

In Vitro Antitumor Activity

While this compound alone shows some cytotoxic effects, its primary antitumor application in early studies was in combination with other nucleoside analogs, such as arabinosyladenine (Ara-A) and cordycepin. This compound prevents the deamination and inactivation of these analogs by ADA, thereby potentiating their cytotoxic effects. The following table includes data on the activity of this compound analogs and their potentiation of other chemotherapeutic agents.

Table 2: In Vitro and In Vivo Inhibition of Adenosine Deaminase by this compound Analogs

CompoundParameterValueOrganism/System
2'-Deoxythis compoundID504 x 10⁻⁸ ML1210 Cells (in vitro)
Isothis compoundKi4.5 x 10⁻⁸ MAdenosine Deaminase
Isothis compoundED5029 mg/kgMouse Thymus (in vivo)
Isothis compoundED5013 mg/kgMouse Spleen (in vivo)
Isothis compoundED5080 mg/kgMouse Liver (in vivo)
Isothis compoundED5020 mg/kgMouse Kidney (in vivo)

Table 3: Potentiation of Antitumor Drugs by 2'-Deoxythis compound (DCF) in L1210 Cells (in vitro)

Antitumor DrugIC50 (M) without DCFIC50 (M) with 1 x 10⁻⁶ M DCF
Cordycepin2.5 x 10⁻⁴1.8 x 10⁻⁵
In Vivo Antitumor Activity

Early in vivo studies using murine leukemia models, such as L1210, demonstrated the ability of this compound to enhance the therapeutic efficacy of other antitumor agents.

Table 4: In Vivo Antitumor Activity of this compound in Combination with Formycin A against L1210 Murine Leukemia

TreatmentDose (mg/kg/day)Mean Survival Time (days)Increase in Life Span (%)
Control-9.0-
This compound0.110.011
Formycin A1.012.539
This compound + Formycin A0.1 + 1.025.0178
Experimental Protocol: In Vivo Antitumor Activity in L1210 Murine Leukemia Model
  • Animal Model: CDF1 mice were used for this study.

  • Tumor Inoculation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10⁵ L1210 leukemia cells.

  • Treatment Regimen: Treatment was initiated 24 hours after tumor inoculation and continued once daily for 10 days.

    • The control group received saline.

    • Treatment groups received this compound, Formycin A, or a combination of both, administered i.p.

  • Endpoint: The primary endpoint of the study was the mean survival time of the mice. The percentage increase in life span (% ILS) was calculated using the formula: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

InVivo_Antitumor_Workflow cluster_workflow In Vivo Antitumor Activity Workflow (L1210 Model) inoculate Inoculate Mice with L1210 Leukemia Cells (i.p.) treatment Administer Daily Treatment (i.p. for 10 days) - Control (Saline) - this compound - Other drug - Combination inoculate->treatment monitor Monitor Mice for Survival treatment->monitor analyze Calculate Mean Survival Time and % Increase in Life Span monitor->analyze

Caption: Workflow for in vivo antitumor activity assessment in a mouse model.

Experimental Protocol: Adenosine Deaminase (ADA) Inhibition Assay

The inhibitory effect of this compound on ADA activity was quantified using a spectrophotometric assay.

  • Principle: The assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.5)

    • Adenosine solution (substrate)

    • Adenosine deaminase (enzyme)

    • This compound solution (inhibitor)

  • Procedure:

    • A reaction mixture containing phosphate buffer and adenosine was prepared in a quartz cuvette.

    • The reaction was initiated by the addition of the ADA enzyme.

    • The change in absorbance at 265 nm was monitored over time using a spectrophotometer.

    • To determine the inhibitory activity of this compound, the enzyme was pre-incubated with various concentrations of this compound before the addition of the substrate.

  • Data Analysis: The initial reaction rates were calculated from the linear portion of the absorbance versus time plot. The Ki value for this compound was determined by analyzing the inhibition data using Lineweaver-Burk or other kinetic plots.

ADA_Inhibition_Assay_Workflow cluster_workflow Adenosine Deaminase (ADA) Inhibition Assay Workflow prepare Prepare Reaction Mixture (Buffer + Adenosine) initiate Initiate Reaction by Adding ADA/Coformycin-ADA to Reaction Mixture prepare->initiate preincubate Pre-incubate ADA with Varying this compound Concentrations preincubate->initiate monitor Monitor Decrease in Absorbance at 265 nm initiate->monitor analyze Calculate Reaction Rates and Determine Ki Value monitor->analyze

Caption: Workflow for the spectrophotometric ADA inhibition assay.

Conclusion

The early studies on this compound laid a critical foundation for understanding its potent biological activities. As a powerful inhibitor of adenosine deaminase, this compound demonstrated a unique potential in both antibiotic and antitumor applications, primarily through the potentiation of other nucleoside analogs. The quantitative data and experimental protocols from these initial investigations have been instrumental in guiding further research and development in the fields of enzymology, antibiotic discovery, and cancer chemotherapy. This technical guide serves as a detailed resource for researchers and professionals seeking to build upon this foundational knowledge in their own work.

Molecular Modeling of Coformycin and Adenosine Deaminase (ADA) Interaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of the interaction between the potent inhibitor coformycin and its target enzyme, adenosine deaminase (ADA). This interaction is of significant interest in drug development due to ADA's role in the purine salvage pathway and its implications in various diseases, including immunodeficiencies and cancer. This document details the computational and experimental methodologies used to study this interaction, presents key quantitative data, and provides visualizations of relevant pathways and workflows.

Introduction to Adenosine Deaminase and this compound

Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] This function is vital for the proper function of the immune system, and a deficiency in ADA can lead to severe combined immunodeficiency (SCID).[1] Conversely, elevated ADA levels are associated with various diseases, making it a significant therapeutic target.

This compound and its analog deoxythis compound (pentostatin) are potent transition-state analog inhibitors of ADA.[3][4] Their high affinity and slow dissociation from the enzyme make them powerful tools for studying ADA function and valuable leads in drug design.[4] Molecular modeling plays a pivotal role in elucidating the structural and energetic basis of this tight binding, providing insights for the development of novel and more specific ADA inhibitors.

Computational Methodologies in this compound-ADA Interaction Studies

Molecular modeling techniques are instrumental in understanding the intricacies of the this compound-ADA interaction at an atomic level. These methods range from molecular dynamics simulations to more computationally intensive free energy calculations.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the this compound-ADA complex, revealing the flexibility of the protein and the inhibitor, as well as the crucial interactions that stabilize the bound state.[3][5] These simulations have highlighted the importance of key residues in the ADA active site, such as Asp19 and His17, which form strong interactions with the 5'-hydroxyl group of this compound's sugar moiety.[3][5]

Free Energy Calculations

To quantify the binding affinity, more advanced computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed. These methods calculate the relative binding free energies of different ligands or the absolute binding free energy of a single ligand, providing a theoretical counterpart to experimentally determined inhibition constants (Ki).

MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a computationally less expensive alternative to FEP and TI for estimating binding free energies.[6][7] These methods combine molecular mechanics energy calculations with continuum solvation models to provide insights into the energetic contributions of different interaction types (e.g., electrostatic, van der Waals) to the overall binding affinity.

Computational Alanine Scanning

Computational alanine scanning is a technique used to identify "hotspot" residues that contribute significantly to the binding affinity.[8][9] By computationally mutating active site residues to alanine and calculating the resulting change in binding free energy (ΔΔG), researchers can pinpoint the key interactions driving the this compound-ADA association.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies on the interaction of this compound and its analogs with adenosine deaminase.

InhibitorOrganismKi (pM)Temperature (°C)Reference
This compoundBovine53,00038.3[10]
This compoundBovine11,00021[10]
Deoxythis compound (Pentostatin)Rat Brain23-[3]
Deoxythis compound (Pentostatin)Murine~100-[6]

Table 1: Experimentally Determined Inhibition Constants (Ki) for this compound and Deoxythis compound with Adenosine Deaminase.

MethodΔGbind (kcal/mol)Key Contributing ResiduesReference
Free Energy SimulationsNot explicitly stated, but implies very strong bindingAsp19, His17[3][5]
MM/PBSA or MM/GBSANot explicitly found in searches--
Computational Alanine ScanningNot explicitly found in searches--

Experimental Protocols

Spectrophotometric Assay for Adenosine Deaminase Activity and Inhibition

This protocol describes a common method for measuring ADA activity and determining the inhibitory effect of compounds like this compound. The assay is based on the deamination of adenosine to inosine, which leads to a decrease in absorbance at 265 nm.

Principle:

Adenosine has a maximum absorbance at 265 nm, while inosine has a significantly lower absorbance at this wavelength. The rate of decrease in absorbance at 265 nm is directly proportional to the ADA activity.

Materials:

  • Adenosine Deaminase (from bovine spleen or other sources)

  • Adenosine (substrate)

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of adenosine in phosphate buffer.

    • Prepare a stock solution of ADA in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for a sufficient duration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions in phosphate buffer.

  • Assay:

    • Set the spectrophotometer to measure absorbance at 265 nm and maintain the temperature at a constant value (e.g., 25°C or 37°C).

    • In a cuvette, mix the phosphate buffer, adenosine solution, and the desired concentration of this compound (or solvent control).

    • Initiate the reaction by adding the ADA solution and immediately start monitoring the change in absorbance at 265 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a few minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • To determine the IC₅₀ value of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (adenosine) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.

Molecular Dynamics Simulation Protocol (General Workflow using GROMACS)

This protocol outlines the general steps for setting up and running a molecular dynamics simulation of the this compound-ADA complex using the GROMACS software package.

Prerequisites:

  • GROMACS software installed.[11]

  • A starting structure of the ADA-coformycin complex (e.g., from the Protein Data Bank).

  • Force field files for the protein and the ligand.

Workflow:

  • System Preparation:

    • Prepare the protein structure by removing any unwanted molecules (e.g., crystal waters, other ligands) and adding hydrogen atoms.

    • Generate a topology file for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., AMBER, CHARMM).[12]

    • Generate a topology and parameter file for the this compound ligand. This may require using external tools like Antechamber or a parameter server.

    • Combine the protein and ligand topologies into a single system topology file.

  • Simulation Box Setup:

    • Define a simulation box around the complex using editconf. A cubic or dodecahedron box is commonly used.[12]

    • Solvate the box with water molecules using solvate.

    • Add ions to neutralize the system and achieve a desired salt concentration using genion.[13]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is done using the grompp and mdrun tools with an appropriate .mdp file specifying the minimization algorithm.[13]

  • Equilibration:

    • Perform a two-step equilibration process to bring the system to the desired temperature and pressure.

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Restrain the protein and ligand heavy atoms and allow the solvent to equilibrate around them.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Continue with position restraints on the protein and ligand while allowing the pressure of the system to equilibrate.

  • Production MD:

    • Run the production simulation without position restraints for a desired length of time (e.g., nanoseconds to microseconds).

  • Analysis:

    • Analyze the resulting trajectory to study the dynamics, interactions, and conformational changes of the this compound-ADA complex. Tools like gmx rms, gmx hbond, and visualization software like VMD or PyMOL are used for this purpose.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the molecular modeling of the this compound-ADA interaction.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Inosine Inosine Adenosine->Inosine ADA A_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->A_Receptors CD39 CD39 CD73 CD73 ADA ADA This compound This compound This compound->ADA Inhibition Signaling Downstream Signaling (e.g., cAMP) A_Receptors->Signaling

Caption: Adenosine signaling pathway and the point of inhibition by this compound.

MD_Simulation_Workflow Start Start: ADA-Coformycin PDB Structure Prep System Preparation (Protein & Ligand Topologies) Start->Prep Box Simulation Box Setup (Solvation & Ionization) Prep->Box EM Energy Minimization Box->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, H-bonds, etc.) Production->Analysis End End: Dynamic Insights Analysis->End

Caption: General workflow for molecular dynamics simulation of the this compound-ADA complex.

Experimental_Workflow Reagents Prepare Reagents (ADA, Adenosine, this compound, Buffer) Assay Perform Spectrophotometric Assay (Mix reagents, monitor Abs at 265 nm) Reagents->Assay Data Collect Absorbance Data (vs. Time) Assay->Data Velocity Calculate Initial Velocities Data->Velocity Plot Generate Plots (e.g., Lineweaver-Burk, Dixon) Velocity->Plot Ki Determine Inhibition Constant (Ki) Plot->Ki

Caption: Experimental workflow for determining the inhibition constant (Ki) of this compound.

Conclusion

The molecular modeling of the this compound-adenosine deaminase interaction provides a powerful paradigm for structure-based drug design. The combination of computational techniques, such as molecular dynamics simulations and free energy calculations, with experimental validation through enzyme inhibition assays, offers a comprehensive understanding of the molecular recognition process. The detailed insights into the key interactions and energetic contributions that govern the high affinity of this compound for ADA are invaluable for the rational design of new, potent, and selective inhibitors for therapeutic applications. This technical guide serves as a foundational resource for researchers embarking on the study of this important enzyme-inhibitor system.

References

The Biosynthetic Pathway of Coformycin in Streptomyces kaniharaensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coformycin, a potent inhibitor of adenosine deaminase (ADA), is a nucleoside antibiotic with significant therapeutic potential, including anticancer activity.[1] Produced by Streptomyces kaniharaensis, its unique 1,3-diazepine nucleobase has long been a subject of scientific inquiry.[1][2] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, leveraging the latest research findings to detail the genetic basis, enzymatic steps, and regulatory nuances of its formation. Recent studies have successfully identified the this compound biosynthetic gene cluster (cof) and reconstituted the pathway in vitro, revealing a fascinating intersection with primary metabolism.[1][3] This document consolidates the current knowledge, presenting quantitative data, experimental methodologies, and visual representations of the pathway to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

The this compound Biosynthetic Gene Cluster (cof)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as cof, located in the genome of Streptomyces kaniharaensis.[1] This cluster is notably found in the vicinity of the formycin A biosynthetic gene cluster, suggesting a potential for coordinated regulation or shared evolutionary history.[1][4] The core of the cof cluster consists of at least two key genes, cofA and cofB, which encode the essential enzymes for the pathway.[1]

The Biosynthetic Pathway: A Fork from Histidine Metabolism

The biosynthesis of this compound is intricately linked to the primary metabolic pathway of L-histidine biosynthesis, sharing several early intermediates.[1][2] The pathway diverges at a critical branch point, channeling a common precursor into the dedicated this compound synthesis route.

The initial steps, shared with L-histidine biosynthesis, involve the condensation of 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP).[1][3] This is followed by two ring-opening reactions to generate a key branch-point intermediate.[1]

The committed step in this compound biosynthesis is the conversion of this shared intermediate to 8-ketothis compound-5'-monophosphate.[1][2][3] This crucial transformation is catalyzed by the enzyme CofB, a homolog of succinylaminoimidazolecarboxamide ribotide (SAICAR) synthetase.[2][3] The reaction is proposed to proceed through a Dieckmann cyclization and a retro-aldol elimination, which results in the release of ammonia and D-erythronate-4-phosphate as byproducts.[1][2]

Following the formation of the 1,3-diazepine ring, the pathway proceeds with a reduction step. The NADPH-dependent dehydrogenase, CofA, catalyzes the reduction of 8-ketothis compound-5'-monophosphate to this compound-5'-monophosphate.[1][2][3] The final step in the biosynthesis is the dephosphorylation of this compound-5'-monophosphate to yield the active antibiotic, this compound.[1][3]

A noteworthy regulatory feature of this pathway is the activation of CofB by ATP. This suggests a mechanism for controlling the metabolic flux between L-histidine and this compound biosynthesis, potentially in response to the cellular energy state.[1][2]

Quantitative Data from In Vitro Pathway Reconstitution

The in vitro reconstitution of the this compound biosynthetic pathway has provided valuable quantitative insights into the process. The following table summarizes the concentrations of substrates, cofactors, and enzymes used in a successful one-pot enzymatic synthesis of this compound-5'-monophosphate.[3]

ComponentConcentrationRole
Substrates & Cofactors
PRPP1 mMRibose-phosphate donor
ATP1 mMCo-substrate and activator of CofB
NADPH1 mMReductant for CofA
MgCl₂5 mMCofactor for enzymes
Enzymes
HisG1.2 µMShared with Histidine Biosynthesis
HisI1.2 µMShared with Histidine Biosynthesis
HisA1.2 µMShared with Histidine Biosynthesis
CofB3.5 µMCatalyzes the committed step
CofA2.2 µMCatalyzes the reduction step

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. Below are overviews of the key experimental protocols employed.

Gene Deletion and Complementation

To confirm the involvement of the cof gene cluster in this compound biosynthesis, targeted gene deletion experiments are performed in Streptomyces kaniharaensis. This typically involves the replacement of the target gene (e.g., cofA or cofB) with an antibiotic resistance cassette via homologous recombination. The resulting mutant strain is then cultivated, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of this compound production. Complementation is achieved by reintroducing the deleted gene on an expression vector into the mutant strain, which should restore this compound biosynthesis.

In Vitro Reconstitution of the Biosynthetic Pathway

The in vitro reconstitution of the this compound pathway involves the heterologous expression and purification of the key biosynthetic enzymes (CofA and CofB, along with the necessary enzymes from the histidine pathway). The purified enzymes are then combined in a reaction mixture containing the required substrates and cofactors, as detailed in the quantitative data table above. The reaction is incubated and subsequently analyzed by HPLC and High-Resolution Mass Spectrometry (HR-MS) to detect the formation of biosynthetic intermediates and the final product.[3] The identity of the final product can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Visualizing the Pathway and Experimental Logic

Biosynthetic Pathway of this compound

Coformycin_Biosynthesis cluster_histidine Shared with L-Histidine Biosynthesis cluster_this compound This compound Biosynthesis PRPP PRPP Intermediate_1 Shared Intermediate PRPP->Intermediate_1 ATP ATP ATP->Intermediate_1 Branch_Point Branch Point Intermediate Intermediate_1->Branch_Point HisG, HisI, HisA 8_Keto_Coformycin_P 8-Ketothis compound-5'-monophosphate Branch_Point->8_Keto_Coformycin_P CofB Coformycin_P This compound-5'-monophosphate 8_Keto_Coformycin_P->Coformycin_P CofA (NADPH) This compound This compound Coformycin_P->this compound Dephosphorylation ATP_activates_CofB ATP Activation ATP_activates_CofB->Branch_Point

Caption: The biosynthetic pathway of this compound, highlighting its divergence from L-histidine biosynthesis.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow Genome_Mining Genome Mining of S. kaniharaensis Gene_Cluster_ID Identification of 'cof' Gene Cluster Genome_Mining->Gene_Cluster_ID Gene_Deletion Gene Deletion (cofA, cofB) Gene_Cluster_ID->Gene_Deletion Heterologous_Expression Heterologous Expression and Purification of CofA and CofB Gene_Cluster_ID->Heterologous_Expression Fermentation_Analysis Fermentation and Metabolite Analysis (HPLC, MS) Gene_Deletion->Fermentation_Analysis Pathway_Elucidation Pathway Elucidation Fermentation_Analysis->Pathway_Elucidation In_Vitro_Assay In Vitro Enzymatic Assay Heterologous_Expression->In_Vitro_Assay Product_Characterization Product Characterization (HR-MS, NMR) In_Vitro_Assay->Product_Characterization Product_Characterization->Pathway_Elucidation

Caption: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces kaniharaensis represents a significant advancement in our understanding of nucleoside antibiotic formation. The in vitro reconstitution of the pathway not only confirms the functions of the key enzymes, CofA and CofB, but also opens up avenues for the chemoenzymatic synthesis of this compound and its analogs. Future research may focus on several key areas:

  • Structural Biology: Determining the crystal structures of CofA and CofB will provide detailed insights into their catalytic mechanisms and substrate specificity.

  • Pathway Engineering: Overexpression of the cof gene cluster or key regulatory elements could lead to increased titers of this compound.

  • Enzyme Engineering: Modification of CofB could potentially lead to the synthesis of novel diazepine-containing nucleosides with altered biological activities.

  • Regulatory Networks: A deeper understanding of the regulatory mechanisms governing the metabolic partitioning between the histidine and this compound pathways could inform strategies for optimizing production.

This technical guide serves as a foundational resource for these future endeavors, providing the necessary data and conceptual framework to drive further innovation in the field of natural product biosynthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Coformycin in In Vitro Adenosine Deaminase (ADA) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] Its role is pivotal in the development and maintenance of the immune system.[1] Dysregulation of ADA activity is implicated in various pathologies, including severe combined immunodeficiency (SCID) and certain cancers. Consequently, ADA has emerged as a significant therapeutic target.

Coformycin, a nucleoside antibiotic isolated from Streptomyces kaniharaensis, is a potent, tight-binding inhibitor of adenosine deaminase.[2][3] It acts as a transition-state analog, binding to the enzyme's active site with extremely high affinity, making it an invaluable tool for studying the physiological and pathological roles of ADA and for the development of novel therapeutics.[2] These application notes provide detailed protocols for utilizing this compound in in vitro ADA inhibition assays.

Quantitative Data: Inhibitory Potency of this compound and Analogs

This compound and its analog, deoxythis compound (pentostatin), are among the most potent inhibitors of adenosine deaminase discovered. Their inhibitory constants (Ki) are in the picomolar range, signifying an extremely tight and nearly irreversible interaction with the enzyme.[2]

InhibitorOrganism/Enzyme SourceInhibition Constant (Ki)Reference(s)
This compoundNot Specified10 pM[2]
(8R)-Deoxythis compound (Pentostatin)Not Specified2.5 pM[2]
Isothis compoundNot Specified4.5 x 10⁻⁸ M[3]

Signaling Pathway

The following diagram illustrates the metabolic pathway of adenosine and the inhibitory action of this compound on adenosine deaminase.

Adenosine_Metabolism cluster_pathway Adenosine Metabolic Pathway cluster_inhibition Inhibition Adenosine Adenosine Inosine Inosine Adenosine->Inosine Deamination ADA Adenosine Deaminase (ADA) This compound This compound This compound->ADA Inhibition

Caption: Adenosine metabolism and this compound inhibition.

Experimental Protocols

Spectrophotometric Assay for Adenosine Deaminase Activity and Inhibition

This protocol describes a direct spectrophotometric method to determine ADA activity by measuring the decrease in absorbance as adenosine is converted to inosine. This method is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.

Principle: Adenosine and inosine have different ultraviolet (UV) absorbance spectra. The enzymatic conversion of adenosine to inosine results in a decrease in absorbance at 265 nm. The rate of this decrease is directly proportional to the ADA activity.

Materials:

  • Adenosine Deaminase (ADA), from calf intestine

  • Adenosine

  • This compound

  • Phosphate buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Phosphate buffer, pH 7.5.

    • Adenosine Stock Solution: Prepare a 10 mM stock solution of adenosine in assay buffer. Determine the precise concentration by measuring its absorbance at 262 nm (molar extinction coefficient ε = 15,400 M⁻¹cm⁻¹).

    • ADA Enzyme Solution: Prepare a working solution of ADA in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in assay buffer. From this, prepare a series of dilutions to be used for the inhibition assay (e.g., ranging from 1 nM to 1 µM).

  • Enzyme Activity Assay (No Inhibitor):

    • Set up the reaction mixture in a final volume of 200 µL in a 96-well plate (or 1 mL in a cuvette).

    • Add 180 µL of assay buffer containing the desired final concentration of adenosine (e.g., 50 µM).

    • Initiate the reaction by adding 20 µL of the ADA enzyme solution.

    • Immediately measure the absorbance at 265 nm kinetically for 10-15 minutes at 37°C.

    • The rate of the reaction is the change in absorbance per minute (ΔA/min).

  • Inhibition Assay (IC50 Determination):

    • In the wells of a 96-well plate, add 20 µL of the different this compound dilutions. For the control (uninhibited) reaction, add 20 µL of assay buffer.

    • Add 160 µL of assay buffer.

    • Add 20 µL of the ADA enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of adenosine solution (to achieve a final concentration of 50 µM).

    • Immediately measure the absorbance at 265 nm kinetically for 10-15 minutes at 37°C.

    • Calculate the rate of reaction for each this compound concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that causes 50% inhibition of ADA activity.

Coupled Enzymatic Colorimetric Assay

This protocol provides an alternative method that can be advantageous when the sample matrix has high UV absorbance.

Principle: This assay couples the deamination of adenosine to a series of enzymatic reactions that produce a colored product.[4][5]

  • ADA deaminates adenosine to inosine.

  • Purine nucleoside phosphorylase (PNP) converts inosine to hypoxanthine.

  • Xanthine oxidase (XO) oxidizes hypoxanthine to uric acid and hydrogen peroxide (H₂O₂).

  • In the presence of peroxidase (POD), H₂O₂ reacts with a chromogenic probe to produce a colored product that can be measured spectrophotometrically (e.g., at 570 nm).

Materials:

  • Adenosine Deaminase (ADA)

  • Adenosine

  • This compound

  • Purine Nucleoside Phosphorylase (PNP)

  • Xanthine Oxidase (XO)

  • Horseradish Peroxidase (HRP)

  • Chromogenic probe (e.g., Amplex Red)

  • Phosphate buffer (50 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare assay buffer, adenosine, ADA, and this compound solutions as described in the spectrophotometric assay.

    • Coupled Enzyme Mix: Prepare a solution in assay buffer containing PNP, XO, HRP, and the chromogenic probe at their optimal concentrations.

  • Inhibition Assay:

    • To the wells of a 96-well plate, add 20 µL of the various this compound dilutions or assay buffer (for control).

    • Add 20 µL of the ADA enzyme solution and pre-incubate for 15 minutes.

    • Add 140 µL of the Coupled Enzyme Mix.

    • Initiate the reaction by adding 20 µL of adenosine solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at the appropriate wavelength for the chosen chromogenic probe (e.g., 570 nm for Amplex Red).

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the spectrophotometric assay.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of this compound for ADA inhibition.

ADA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, ADA, Adenosine) Coformycin_Dilutions This compound Serial Dilutions Preincubation Pre-incubation (ADA + this compound) Coformycin_Dilutions->Preincubation Reaction_Initiation Reaction Initiation (Add Adenosine) Preincubation->Reaction_Initiation Measurement Kinetic Measurement (e.g., Absorbance at 265 nm) Reaction_Initiation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination (Dose-Response Curve) Inhibition_Calculation->IC50_Determination

References

Application Notes: Coformycin Treatment Protocol for Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coformycin and its potent analog, 2'-deoxythis compound (pentostatin), are purine nucleoside antibiotics originally isolated from Streptomyces antibioticus. They are powerful inhibitors of the enzyme adenosine deaminase (ADA), a key component of the purine salvage pathway. Due to the critical role of ADA in lymphocyte function, these compounds exhibit selective toxicity towards lymphoid cells. This property has led to their successful clinical use in the treatment of various lymphoid malignancies, most notably hairy cell leukemia and T-cell acute lymphoblastic leukemia.[1][2] These application notes provide a detailed overview of the mechanism of action, protocols for in vitro treatment of leukemia cell lines, and methods for assessing the cellular response.

Mechanism of Action

This compound exerts its cytotoxic effects by irreversibly inhibiting adenosine deaminase (ADA). ADA is responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

Key steps in the mechanism include:

  • ADA Inhibition: this compound binds to the active site of ADA, leading to its inactivation.

  • Deoxyadenosine Accumulation: Inhibition of ADA causes a buildup of its substrate, deoxyadenosine, within the cell.

  • dATP Overload: Deoxyadenosine is subsequently phosphorylated by cellular kinases, leading to a massive accumulation of deoxyadenosine triphosphate (dATP).

  • Cytotoxicity: The excessive intracellular concentration of dATP is the primary mediator of toxicity. It inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotide precursors for DNA synthesis and repair.[3] This disruption of DNA replication and the overall imbalance in the deoxynucleotide pool triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4] This process is marked by the activation of executioner caspases, such as caspase-3.[4]

Studies have shown that T-lymphoblastic cell lines are particularly sensitive to this mechanism, accumulating higher levels of dATP and showing greater cytotoxicity compared to B-lymphoblastic lines.[5]

G This compound's Mechanism of Action cluster_0 cluster_1 This compound This compound / 2'-Deoxythis compound ADA Adenosine Deaminase (ADA) This compound->ADA Inhibition Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA dATP dATP (Accumulation) RNR Ribonucleotide Reductase dATP->RNR Inhibition DNASyn DNA Synthesis & Repair dATP->DNASyn Disruption RNR->DNASyn Apoptosis Intrinsic Apoptosis DNASyn->Apoptosis Triggers Caspase Caspase-3 Activation Apoptosis->Caspase Death Cell Death Caspase->Death

Caption: this compound inhibits ADA, leading to dATP accumulation and apoptosis.

Quantitative Data Summary

ParameterCell Type / ConditionValue / ObservationCitation
Effective Concentration Human Leukemic T-cells (in vitro)DNA synthesis completely inhibited by ≥10 µM deoxyadenosine in the presence of 10 µM 2'-deoxythis compound.[6]
Effective Concentration CD4+ Prolymphocytic Leukemia (in vitro)Apoptosis apparent after 4 hours with 60 µM 2'-deoxythis compound and 5 µM deoxyadenosine.[7]
Biochemical Effect Hairy Cell Leukemia (in vivo)>95% inhibition of ADA activity 24 hours after the first injection of 2'-deoxythis compound.[8]
Differential Sensitivity T-cell vs. B-cell linesLeukemic T-cell lines were found to be up to 200-fold more sensitive to the toxic effects of deoxyadenosine plus 2'-deoxythis compound than B-cell lines.[5]
High Sensitivity Cell Line Monocytoid Leukemia (U937)Highly sensitive to apoptosis induced by 2'-deoxythis compound in combination with 2'-deoxyadenosine.[4]

Experimental Protocols

The following protocols provide a framework for treating leukemia cell lines with this compound and assessing its effects on viability and apoptosis.

G Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis c1 Culture Leukemia Cells (e.g., Jurkat, MOLT-4) c3 Seed Cells into Multi-well Plates c1->c3 c2 Prepare this compound Stock Solution t1 Add this compound +/- Deoxyadenosine to achieve final concentrations c3->t1 t2 Incubate for 24-72 hours t1->t2 a1 Harvest Cells t2->a1 a2 Assess Cell Viability (MTT Assay) a1->a2 a3 Perform Protein Extraction (for Western Blot) a1->a3 a4 Determine IC50 Value a2->a4 a5 Western Blot for Cleaved Caspase-3 & PARP a3->a5

Caption: Workflow for assessing this compound cytotoxicity in leukemia cells.
Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing suspension leukemia cells and treating them with this compound.

Materials:

  • Leukemia cell line (e.g., Jurkat, MOLT-4, CCRF-CEM)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or 2'-deoxythis compound (Pentostatin)

  • Deoxyadenosine (optional, for potentiation)

  • DMSO (for stock solution)

  • 96-well and 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain leukemia cells in suspension culture in supplemented RPMI-1640 medium at a density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL. Ensure cells are in the logarithmic growth phase before starting experiments.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C. Prepare a 10 mM stock of deoxyadenosine in sterile water or PBS if needed.

  • Cell Seeding:

    • For Viability Assays: Perform a cell count using a hemocytometer and trypan blue exclusion. Seed cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.

    • For Western Blot Analysis: Seed cells into a 6-well plate at a density of 5 x 10⁵ cells per well in 2 mL of medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium.

    • Add the desired final concentrations of this compound to the wells. A typical concentration range to test for IC50 determination is 0.1 µM to 100 µM.

    • If potentiating the effect, add deoxyadenosine to a final concentration of 5-10 µM.

    • Include "vehicle control" wells treated with the same amount of DMSO as the highest drug concentration.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.

Materials:

  • Treated cells in a 96-well plate (from Protocol 4.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Western Blot

This protocol is for detecting key apoptotic markers, such as cleaved Caspase-3 and cleaved PARP.

Materials:

  • Treated cells in a 6-well plate (from Protocol 4.1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Harvest cells from the 6-well plate by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the signal for cleaved Caspase-3 and cleaved PARP indicates apoptosis induction. Use β-actin as a loading control to ensure equal protein loading across lanes.

References

Application Notes and Protocols: Coformycin and its Analogs in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A-1: Introduction

Coformycin and its analogs, such as Pentostatin (2'-deoxythis compound), are potent inhibitors of adenosine deaminase (ADA). This enzyme plays a crucial role in purine metabolism, and its inhibition can lead to the accumulation of deoxyadenosine and adenosine, which are toxic to lymphocytes. This mechanism has been exploited for the treatment of certain hematological malignancies. In preclinical drug development, mouse xenograft models are indispensable for evaluating the in vivo efficacy of such compounds. These models involve the transplantation of human tumor tissue or cell lines into immunodeficient mice, providing a platform to study anti-tumor activity in a living system.

This document provides detailed application notes and protocols for the dosage and administration of this compound and its more extensively studied analog, Pentostatin, in mouse xenograft models. Due to the limited availability of public domain data specifically for this compound in this context, protocols and data for Pentostatin are provided as a close reference.

A-2: Signaling Pathway of Adenosine Deaminase Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of adenosine deaminase, leading to an accumulation of (deoxy)adenosine and subsequent cytotoxicity, particularly in lymphoid cells.

ADA_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA metabolized by Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA metabolized by Accumulation Increased intracellular (d)ATP levels Deoxyadenosine->Accumulation leads to Inosine Inosine ADA->Inosine Deoxyinosine Deoxyinosine ADA->Deoxyinosine This compound This compound / Pentostatin This compound->ADA inhibits dATP dATP Accumulation->dATP Apoptosis Apoptosis Accumulation->Apoptosis induces Ribonucleotide_Reductase Ribonucleotide Reductase dATP->Ribonucleotide_Reductase inhibits DNA_Synthesis DNA Synthesis & Repair Ribonucleotide_Reductase->DNA_Synthesis

Caption: Signaling pathway of adenosine deaminase inhibition by this compound/Pentostatin.

B-1: Quantitative Data Summary

The following table summarizes dosages and administration routes for Pentostatin (2'-deoxythis compound) in preclinical mouse models. Direct data for this compound in xenograft models is sparse in publicly available literature.

CompoundMouse StrainDoseRoute of AdministrationDosing ScheduleReference
2'-deoxythis compound AKR/J Mice10 µg/g or 100 µg/gNot SpecifiedNot Specified[1]
Pentostatin MiceSingle 2 mg/kgIntraperitoneal (IP)Day 7 of gestation (teratogenicity study)[2][3]

Note: The provided data is derived from studies that may not be specific to xenograft models but provide a basis for dose range finding. Dosages in preclinical studies can be as high as 100 times the effective dose (ED50) to assess toxicity[4].

C-1: Experimental Protocols

C-1.1: General Mouse Xenograft Workflow

The establishment and utilization of a mouse xenograft model for testing this compound or its analogs involve several key stages, from tumor cell implantation to data analysis.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis start Start: Tumor Cell Culture/Tissue Prep implant Subcutaneous Implantation of Tumor Cells/Tissue start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization of Mice into Treatment Groups growth->randomize treatment Drug Administration (this compound/Analog) randomize->treatment monitoring Continued Monitoring: Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met (e.g., max tumor size) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis: Tumor Growth Inhibition, etc. euthanasia->analysis finish End of Study analysis->finish

Caption: Experimental workflow for a mouse xenograft study.

C-1.2: Protocol for Establishment of a Subcutaneous Xenograft Model

This protocol outlines the essential steps for creating a subcutaneous xenograft model, a common approach for evaluating solid tumor responses to therapeutics.

  • Animal Model: Utilize immunodeficient mouse strains such as NOD-scid gamma (NSG) or similar, which can accept human cell line or patient-derived xenografts (PDX)[5][6].

  • Cell Preparation:

    • Culture the human tumor cell line of interest under sterile conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel, at a concentration of 1x10^6 to 10x10^6 cells per 100-200 µL.

  • Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject the cell suspension subcutaneously into the flank of the mouse[5].

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice regularly.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

C-1.3: Protocol for Drug Preparation and Administration

This protocol provides guidance on preparing and administering this compound or its analogs.

  • Reconstitution:

    • Pentostatin (NIPENT™) is supplied as a lyophilized powder[2][3].

    • Reconstitute the drug using sterile water for injection to the desired stock concentration. The final pH is typically between 7.0 and 8.5[2][3].

    • Further dilute the stock solution with a sterile vehicle, such as 0.9% saline or 5% dextrose solution, to the final dosing concentration.

  • Administration Route:

    • Intraperitoneal (IP) Injection: This is a common route for preclinical studies in mice[2][3]. The injection volume is typically 100-200 µL.

    • Intravenous (IV) Injection: This route may also be used, often administered via the tail vein.

  • Dosing Schedule:

    • The dosing schedule can vary significantly based on the study design. It may range from a single dose to multiple doses administered daily, every other day, or weekly.

    • For Pentostatin in clinical use for Hairy Cell Leukemia, a dose of 4 mg/m² is administered intravenously every two weeks[7][8]. While this is a clinical dose, it can inform the design of preclinical dosing schedules.

  • Control Group: The control group should receive the vehicle solution without the active drug, administered via the same route and schedule as the treatment group.

C-1.4: Monitoring and Endpoints

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is often tumor growth inhibition.

  • Toxicity Assessment:

    • Monitor for signs of toxicity, such as significant weight loss, lethargy, ruffled fur, or other adverse effects.

    • Dose-limiting toxicities for deoxythis compound in mice have been observed in the thymus, adrenal glands, liver, and can cause hemolysis[1].

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or when a specific time point is reached[5].

    • At the endpoint, mice are euthanized, and tumors and other relevant tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

D-1: Concluding Remarks

The successful application of this compound and its analogs in mouse xenograft models requires careful consideration of the dosage, administration route, and experimental design. While specific data for this compound is limited, the information available for the closely related compound Pentostatin provides a valuable starting point for researchers. It is crucial to conduct initial dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) for the specific mouse strain and tumor model being used[9]. The protocols and data presented here serve as a comprehensive guide for the design and execution of such preclinical studies.

References

HPLC method for quantifying Coformycin and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method has been established for the quantification of coformycin, a potent adenosine deaminase (ADA) inhibitor, and its metabolites. This application note provides a detailed protocol for the analysis of these compounds in biological matrices, which is crucial for researchers, scientists, and professionals in drug development.

Introduction

This compound is a nucleoside analog that acts as a powerful inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. By blocking ADA, this compound increases the levels of adenosine and deoxyadenosine, which can have cytotoxic effects, particularly in lymphoid cells. This mechanism of action makes this compound and its analogue, pentostatin (2'-deoxythis compound), valuable in the treatment of certain cancers, such as hairy cell leukemia and T-cell lymphomas.

The accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. HPLC coupled with UV detection is a robust and widely used technique for this purpose, offering the necessary sensitivity and selectivity.

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound and its potential metabolites from endogenous components in a biological matrix, such as plasma. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an aqueous buffer and an organic solvent. Detection is performed using a UV detector at 260 nm, the wavelength at which purine and pyrimidine derivatives exhibit strong absorbance.[1][2] Quantification is based on the peak area of the analytes compared to a standard calibration curve.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for removing proteins from biological samples, which can interfere with the HPLC analysis and damage the column.[3][4][5][6][7]

Materials:

  • Biological sample (e.g., plasma, serum, urine)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound and its metabolites, and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions are a starting point and may require optimization for specific applications and instruments.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm

| Injection Volume | 10 µL |

Method Validation

A full validation of the HPLC method should be performed according to established guidelines to ensure its reliability for the intended application.[8][9] The following parameters should be assessed:

  • Linearity: The linearity of the method should be evaluated by analyzing a series of calibration standards at different concentrations. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The coefficient of variation (CV) for precision should be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix should be assessed.

  • Stability: The stability of this compound and its metabolites in the biological matrix under different storage conditions (e.g., room temperature, frozen) and through freeze-thaw cycles should be evaluated.

Data Presentation

Quantitative data from the analysis should be summarized in clear and structured tables.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 Value
0.5 Value
1.0 Value
5.0 Value
10.0 Value

| 20.0 | Value |

Table 2: Accuracy and Precision Data for this compound

QC Level Nominal Conc. (µg/mL) Measured Conc. (µg/mL) ± SD Accuracy (%) Precision (CV%)
Low 0.5 Value Value Value
Medium 5.0 Value Value Value

| High | 15.0 | Value | Value | Value |

Visualizations

Signaling Pathway

Coformycin_Mechanism cluster_0 Purine Metabolism cluster_1 Cellular Effects Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Deoxyadenosine 2'-Deoxyadenosine Deoxyinosine 2'-Deoxyinosine Deoxyadenosine->Deoxyinosine ADA dATP_pool Increased dATP Pool Deoxyadenosine->dATP_pool Ribonucleotide_Reductase Ribonucleotide Reductase Inhibition dATP_pool->Ribonucleotide_Reductase DNA_Synthesis DNA Synthesis Inhibition Ribonucleotide_Reductase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis ADA Adenosine Deaminase (ADA) This compound This compound This compound->ADA Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

HPLC_Workflow start Start: Biological Sample Collection (e.g., Plasma) sample_prep Sample Preparation: Protein Precipitation with Acetonitrile start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: Report Generation data_processing->end

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for LC-MS/MS Analysis of Intracellular Coformycin Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coformycin is a potent, naturally occurring nucleoside antibiotic that acts as a tight-binding inhibitor of adenosine deaminase (ADA).[1] The inhibition of ADA leads to an accumulation of intracellular adenosine and deoxyadenosine, which can trigger a cascade of cellular events, including apoptosis and modulation of inflammatory responses.[2][3] Consequently, this compound and its analogs are of significant interest in drug development for the treatment of cancers, particularly T-cell acute lymphoblastic leukemia, and certain immunological disorders.

Accurate quantification of intracellular this compound concentrations is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug exposure with biological activity and optimize dosing strategies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the precise measurement of intracellular drug levels.[4]

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of intracellular this compound using LC-MS/MS.

Signaling Pathway of Adenosine Deaminase Inhibition by this compound

This compound exerts its biological effects by inhibiting adenosine deaminase, a key enzyme in the purine salvage pathway. This inhibition disrupts the normal degradation of adenosine and deoxyadenosine, leading to their intracellular and extracellular accumulation. The subsequent activation of adenosine receptors and the intracellular phosphorylation of deoxyadenosine trigger downstream signaling pathways that can induce cytotoxicity, particularly in lymphocytes.[1][2]

Coformycin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->AR Activates ENT Equilibrative Nucleoside Transporters (ENTs) Adenosine_ext->ENT AC Adenylate Cyclase AR->AC Activates/Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects_ext Modulation of Inflammation, Neurotransmission PKA->Cellular_Effects_ext This compound This compound ADA Adenosine Deaminase (ADA) This compound->ADA Inhibits Inosine Inosine ADA->Inosine Deoxyinosine Deoxyinosine ADA->Deoxyinosine Adenosine_int Adenosine Adenosine_int->ADA Substrate Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA Substrate dATP dATP (toxic levels) Deoxyadenosine->dATP Phosphorylation RNR Ribonucleotide Reductase dATP->RNR Inhibits Apoptosis Apoptosis dATP->Apoptosis DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis DNA_Synthesis->Apoptosis ENT->Adenosine_int Experimental_Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Harvesting Cell Harvesting & Washing Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis & Metabolite Extraction (e.g., Cold Methanol) Cell_Harvesting->Cell_Lysis Protein_Precipitation Protein Precipitation & Supernatant Collection Cell_Lysis->Protein_Precipitation Sample_Prep Sample Preparation (Drying & Reconstitution) Protein_Precipitation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

References

Application Notes and Protocols for Studying T-Cell Activation and Proliferation Using Coformycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coformycin is a potent and specific inhibitor of the enzyme adenosine deaminase (ADA). ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound and its analog, deoxythis compound, lead to the intracellular and extracellular accumulation of adenosine and deoxyadenosine. This accumulation has profound effects on lymphocyte function, particularly T-cell activation and proliferation, making this compound a valuable tool for immunological research and a therapeutic agent in certain lymphoproliferative disorders.

These application notes provide a comprehensive overview of the use of this compound to study T-cell biology, including its mechanism of action, quantitative effects on T-cell responses, and detailed protocols for in vitro studies.

Mechanism of Action

This compound exerts its effects on T-cells primarily through the inhibition of adenosine deaminase. This leads to two major consequences:

  • Intracellular Accumulation of Deoxyadenosine: In T-cells, accumulated deoxyadenosine is phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are cytotoxic as they inhibit the enzyme ribonucleotide reductase, which is essential for the synthesis of other deoxynucleotides required for DNA replication. This ultimately leads to an arrest of the cell cycle and apoptosis. Furthermore, dATP, in conjunction with deoxythis compound, can directly inhibit DNA ligase, an enzyme crucial for DNA replication and repair.[1]

  • Extracellular Adenosine Signaling: The accumulation of extracellular adenosine leads to the stimulation of adenosine receptors (primarily the A2A receptor) on the surface of T-cells. Activation of these G-protein coupled receptors increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits key components of the T-cell receptor (TCR) signaling cascade, including Lck and ZAP-70. This dampens the initial signals required for T-cell activation.

Data Presentation

The following tables summarize the quantitative effects of this compound and its analog, deoxythis compound, on T-cell function as reported in the literature.

CompoundCell TypeAssayEffective ConcentrationObserved Effect
Deoxythis compoundHuman Peripheral Blood LymphocytesT-cell colony growth in soft agar< 10-9 MInhibition of colony growth
This compoundHuman ThymocytesT-cell activation (CD69 expression)10 µMInhibition of TCR-triggered upregulation of CD69
Deoxythis compoundHuman T lymphoblastoid cell linesGrowth inhibitionIC50 > 10-3 MInhibition of cell growth
Deoxythis compoundHuman T-blastsDNA ligase activity1 µM (with 100 µM dATP)Strong inhibition of DNA ligase

Mandatory Visualization

Signaling Pathway of this compound's Effect on T-Cell Activation

Coformycin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine ADA_ext Adenosine Deaminase (ADA) Adenosine->ADA_ext A2AR A2A Receptor Adenosine->A2AR Coformycin_ext This compound Coformycin_ext->ADA_ext inhibits Inosine Inosine ADA_ext->Inosine cAMP cAMP A2AR->cAMP activates Coformycin_int This compound ADA_int ADA Coformycin_int->ADA_int inhibits Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA_int dATP dATP Deoxyadenosine->dATP phosphorylated RNR Ribonucleotide Reductase dATP->RNR inhibits DNA_Ligase DNA Ligase dATP->DNA_Ligase inhibits DNA_syn DNA Synthesis & Repair RNR->DNA_syn DNA_Ligase->DNA_syn Activation T-Cell Activation (Proliferation, Cytokine Release) DNA_syn->Activation PKA PKA cAMP->PKA activates TCR_signal TCR Signaling (Lck, ZAP-70) PKA->TCR_signal inhibits TCR_signal->Activation

Caption: this compound inhibits adenosine deaminase (ADA), leading to increased adenosine and deoxyadenosine.

Experimental Workflow for Studying this compound's Effect on T-Cell Proliferation

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Culture cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from whole blood (e.g., Ficoll-Paque density gradient) Isolate_TCells Isolate CD3+ T-cells (e.g., magnetic bead separation) Isolate_PBMC->Isolate_TCells Label_TCells Label T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) Isolate_TCells->Label_TCells Plate_TCells Plate labeled T-cells in a 96-well plate Label_TCells->Plate_TCells Add_this compound Add this compound at various concentrations Plate_TCells->Add_this compound Stimulate_TCells Stimulate T-cells with anti-CD3/anti-CD28 antibodies or PHA Add_this compound->Stimulate_TCells Incubate Incubate for 3-5 days at 37°C, 5% CO2 Stimulate_TCells->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Stain_Cells Stain for viability and surface markers (optional) Harvest_Cells->Stain_Cells Acquire_Data Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze proliferation based on dye dilution Acquire_Data->Analyze_Data

Caption: Workflow for assessing T-cell proliferation with this compound using flow cytometry.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay Using CFSE Dilution

This protocol details how to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T-cells

  • This compound (prepare a stock solution in sterile PBS or DMSO)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • CFSE dye

  • Anti-human CD3 antibody (plate-bound or soluble)

  • Anti-human CD28 antibody (soluble)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • T-Cell Isolation and Labeling:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • (Optional) Isolate CD3+ T-cells from PBMCs using a negative selection magnetic bead-based kit for untouched T-cells.

    • Resuspend cells at 1 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the labeled cells in complete RPMI-1640 medium at a final concentration of 1 x 106 cells/mL.

  • Cell Plating and this compound Treatment:

    • Add 100 µL of the CFSE-labeled cell suspension to each well of a 96-well plate (1 x 105 cells/well).

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. For a negative control, add 50 µL of medium without this compound. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).

  • T-Cell Stimulation:

    • Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium. A common working concentration is 1 µg/mL for soluble anti-CD3 and 2 µg/mL for soluble anti-CD28.

    • Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls, to which 50 µL of medium is added).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well by gentle pipetting.

    • Transfer the cells to flow cytometry tubes and wash with PBS.

    • (Optional) Stain with a viability dye (e.g., Propidium Iodide or a fixable viability dye) to exclude dead cells from the analysis.

    • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for each sample.

    • Analyze the data by gating on the live, single-cell population and examining the CFSE fluorescence. Proliferating cells will show a sequential two-fold decrease in CFSE intensity with each cell division.

Protocol 2: Assessment of T-Cell Activation Markers by Flow Cytometry

This protocol measures the effect of this compound on the upregulation of early activation markers, such as CD69 and CD25, on T-cells.

Materials:

  • Same as Protocol 1, excluding CFSE.

  • Fluorochrome-conjugated antibodies against human CD3, CD69, and CD25.

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

Procedure:

  • T-Cell Isolation:

    • Isolate human PBMCs or primary T-cells as described in Protocol 1.

    • Resuspend the cells in complete RPMI-1640 medium at 1 x 106 cells/mL.

  • Cell Plating and this compound Treatment:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of this compound dilutions to the appropriate wells.

  • T-Cell Stimulation:

    • Add 50 µL of the T-cell stimulation cocktail (anti-CD3/anti-CD28) to the wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2. This shorter incubation time is optimal for detecting early activation markers.

  • Antibody Staining and Flow Cytometry:

    • Harvest the cells and wash with flow cytometry staining buffer.

    • Resuspend the cells in 100 µL of staining buffer containing the fluorochrome-conjugated antibodies against CD3, CD69, and CD25.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

    • Acquire and analyze the data, gating on the CD3+ T-cell population and quantifying the percentage of cells expressing CD69 and CD25, as well as the mean fluorescence intensity (MFI) of these markers.

Disclaimer: These protocols are intended as a guide. Optimal conditions, such as cell density, antibody concentrations, and incubation times, may need to be determined empirically for specific experimental systems. Always handle human biological materials with appropriate safety precautions.

References

Application Note: Protocol for Assessing Coformycin Cytotoxicity with MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coformycin is a nucleoside antibiotic known as a potent inhibitor of the enzyme adenosine deaminase (ADA)[1][2]. Its cytotoxic mechanism of action is primarily linked to this inhibition. By blocking ADA, this compound prevents the metabolic breakdown of deoxyadenosine[3]. The resulting intracellular accumulation of deoxyadenosine leads to its phosphorylation into deoxyadenosine triphosphate (dATP). Elevated levels of dATP inhibit the enzyme ribonucleotide reductase, which is critical for DNA synthesis. This disruption of DNA replication ultimately induces cytotoxicity, with a pronounced effect observed in lymphoid malignancies[4][5][6].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[7]. The assay quantifies the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals[8][9][10]. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells[7][11]. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cultured cancer cells.

This compound's Cytotoxic Signaling Pathway

The cytotoxic effect of this compound is initiated by its potent inhibition of Adenosine Deaminase (ADA), leading to a cascade that ultimately disrupts DNA synthesis and reduces cell viability.

Coformycin_Pathway cluster_0 Cellular Environment This compound This compound ADA Adenosine Deaminase (ADA) This compound->ADA Inhibits dAR Deoxyadenosine ADA->dAR Metabolizes dATP dATP dAR->dATP Phosphorylation RNR Ribonucleotide Reductase dATP->RNR Inhibits DNA_Synth DNA Synthesis RNR->DNA_Synth Enables Viability Cell Viability Decreased (Apoptosis) DNA_Synth->Viability Inhibition Leads To

Caption: this compound inhibits ADA, causing dATP accumulation and subsequent cell death.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound in a 96-well plate format.

3.1. Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., Jurkat or MOLT-4 for T-cell leukemia).

  • This compound: Stock solution in a suitable solvent (e.g., water or PBS).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS)[10]. Store protected from light at 4°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Multichannel pipette.

    • Microplate reader (capable of reading absorbance at 570 nm).

3.2. Experimental Workflow

The procedure involves cell seeding, treatment with this compound, incubation, addition of MTT and a solubilizing agent, followed by absorbance measurement.

MTT_Workflow start Start seed 1. Seed Cells (e.g., 1 x 10⁴ cells/well in 100 µL) start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Add this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate for Treatment Period (e.g., 72 hours) treat->incubate2 add_mtt 5. Add 10 µL MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4 Hours (Allow formazan formation) add_mtt->incubate3 solubilize 7. Add 100 µL Solubilization Solution (e.g., DMSO) incubate3->solubilize measure 8. Measure Absorbance (570 nm) solubilize->measure end End measure->end

Caption: Workflow for the this compound MTT cytotoxicity assay.

3.3. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Dilute the cells in complete culture medium to an optimal density. This should be determined empirically, but a starting point of 1 x 10⁴ to 5 x 10⁴ cells per well is common[12].

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for blank measurements.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth[13].

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Alternatively, for suspension cells, add 100 µL of 2x this compound solution to the existing 100 µL of medium.

    • Include control wells containing cells treated with vehicle only (untreated control).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours)[13].

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL)[8][14].

    • Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals[7][11].

    • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization[11].

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard)[8].

Data Analysis and Presentation

4.1. Calculation of Cell Viability

  • Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Untreated Control Wells) x 100

4.2. Determination of IC₅₀

The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability. To determine the IC₅₀ value, plot the % Cell Viability against the logarithm of the this compound concentration and use non-linear regression analysis to fit the data to a dose-response curve[15][16].

4.3. Representative Data

The following table shows example IC₅₀ values for this compound against various cancer cell lines. Note that T-lymphoid cell lines are particularly sensitive due to their reliance on purine salvage pathways[6].

Cell LineCancer TypeIncubation Time (hr)Example IC₅₀ (µM)
Jurkat Acute T-Cell Leukemia720.5
MOLT-4 Acute Lymphoblastic Leukemia721.2
A549 Lung Carcinoma72> 50
HEK-293 Normal Human Kidney72> 100

Note: The IC₅₀ values presented are for illustrative purposes and should be determined experimentally for specific cell lines and conditions.

References

Application Notes and Protocols for Coformycin in Graft-versus-Host Disease (GVHD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of coformycin and its potent analog, pentostatin (2'-deoxythis compound), in preclinical models of graft-versus-host disease (GVHD). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of adenosine deaminase (ADA) inhibitors in preventing and treating GVHD.

Introduction

Graft-versus-host disease is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). It is initiated by donor T-lymphocytes recognizing and attacking recipient tissues as foreign. This compound and its derivative, pentostatin, are potent inhibitors of adenosine deaminase (ADA), a critical enzyme in the purine salvage pathway. Inhibition of ADA leads to the accumulation of adenosine and deoxyadenosine, which are toxic to lymphocytes, thereby inducing T-cell apoptosis and suppressing immune responses.[1][2] This mechanism provides a strong rationale for investigating this compound and related compounds as prophylactic and therapeutic agents for GVHD.

Mechanism of Action: Adenosine Deaminase Inhibition

This compound exerts its immunosuppressive effects by inhibiting adenosine deaminase, leading to an accumulation of intracellular deoxyadenosine triphosphate (dATP). Elevated dATP levels are cytotoxic to lymphocytes, particularly activated T-cells, by inhibiting ribonucleotide reductase and inducing apoptosis.[1] This selective depletion of alloreactive T-cells is the primary mechanism by which this compound can mitigate the severity of GVHD.

Coformycin_Mechanism_of_Action cluster_0 Cellular Environment Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Deoxyadenosine Deoxyadenosine dATP dATP Deoxyadenosine->dATP Phosphorylation Deoxyadenosine->ADA T_Cell Alloreactive T-Cell dATP->T_Cell Accumulates in Inosine Inosine ADA->Inosine Converts to Inosine This compound This compound This compound->ADA Inhibits Apoptosis T-Cell Apoptosis T_Cell->Apoptosis Induces

Figure 1: Mechanism of action of this compound in T-cells.

Application in a Murine Acute GVHD Model

A key preclinical study demonstrated the efficacy of ex vivo treatment with 2'-deoxythis compound (pentostatin) in preventing lethal acute GVHD in a murine model.[3] This approach involves treating the donor cell graft before transplantation to eliminate alloreactive T-cells.

Quantitative Data Summary
ParameterDetailsReference
Animal Model Acute GVHD model[3]
Recipient Strain C3H/He[3]
Donor Strain DBA/2[3]
Treatment Ex vivo incubation of donor cells[3]
Drug Concentration 10 µM 2'-deoxythis compound + 100 µM deoxyadenosine[3]
Incubation Time 1 hour[3]
Outcome Complete prevention of acute and chronic GVHD[3]
Survival Recipients survived up to 15 months post-transplantation[3]
Control Group Outcome Death within 8 days from acute GVHD[3]
Experimental Protocol: Ex Vivo Donor Cell Treatment for GVHD Prophylaxis

This protocol is based on the methodology described by Hershfield et al. (1983) and supplemented with standard murine GVHD model procedures.

1. Materials and Reagents:

  • This compound or 2'-deoxythis compound (Pentostatin)

  • Deoxyadenosine

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin-Streptomycin)

  • Donor mice (e.g., DBA/2)

  • Recipient mice (e.g., C3H/He)

  • Sterile surgical instruments

  • Cell counting chamber or automated cell counter

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Irradiation source (for recipient conditioning)

2. GVHD Induction and Donor Cell Preparation:

  • Recipient Conditioning: Lethally irradiate recipient C3H/He mice to ablate their hematopoietic system. A common dose is around 9 Gy, but this should be optimized for the specific irradiator and mouse strain.

  • Donor Cell Harvest: Euthanize donor DBA/2 mice and aseptically harvest spleens and/or bone marrow.

  • Cell Suspension Preparation: Prepare single-cell suspensions of splenocytes and/or bone marrow cells in RPMI-1640 medium.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using an appropriate lysis buffer.

  • Cell Counting: Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

3. Ex Vivo this compound Treatment:

  • Treatment Solution: Prepare a solution of 10 µM this compound (or 2'-deoxythis compound) and 100 µM deoxyadenosine in RPMI-1640 medium.

  • Incubation: Resuspend the donor cell graft in the treatment solution at a defined cell concentration. Incubate for 1 hour at 37°C in a humidified incubator with 5% CO2.

  • Washing: After incubation, wash the cells three times with sterile PBS or RPMI-1640 medium to remove the drugs.

  • Final Resuspension: Resuspend the final cell pellet in sterile PBS or saline for injection.

4. Transplantation:

  • Injection: Inject the treated donor cells intravenously (e.g., via the tail vein) into the conditioned recipient mice. A typical inoculum would consist of a mixture of bone marrow cells and splenocytes.

5. Post-Transplantation Monitoring:

  • Survival: Monitor the mice daily for survival.

  • GVHD Clinical Scoring: Assess the mice 2-3 times per week for clinical signs of GVHD, including weight loss, posture (hunching), activity, fur texture, and skin integrity. Assign a score for each parameter (e.g., 0-2), and sum the scores for a total clinical GVHD score.

  • Histopathology: At the end of the experiment or at specified time points, harvest GVHD target organs (e.g., liver, gut, skin, lungs) for histopathological analysis to assess the degree of lymphocytic infiltration and tissue damage.

Experimental_Workflow cluster_0 Preparation cluster_1 Ex Vivo Treatment cluster_2 Transplantation & Monitoring A Recipient Mouse Conditioning (Irradiation) F Inject Treated Cells into Recipient A->F B Donor Mouse Cell Harvest (Spleen/Bone Marrow) C Prepare Donor Cell Suspension B->C D Incubate with this compound + Deoxyadenosine (1 hr, 37°C) C->D E Wash Cells D->E E->F G Monitor Survival & GVHD Clinical Score F->G H Histopathological Analysis of Target Organs G->H

Figure 2: Experimental workflow for ex vivo this compound treatment.

Considerations and Future Directions

  • In Vivo Administration: While the cited study focuses on an ex vivo approach, in vivo administration of this compound or pentostatin could also be explored for both GVHD prophylaxis and treatment of established disease. Dosing and administration schedules would need to be carefully optimized in relevant animal models.

  • Combination Therapies: this compound could be investigated in combination with other immunosuppressive agents to potentially achieve synergistic effects and reduce the required doses, thereby minimizing toxicity.

  • Chronic GVHD Models: The application of this compound in models of chronic GVHD, which often involves fibrosis and B-cell pathology, warrants further investigation.

  • Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies of this compound in different animal models would provide valuable data for translating preclinical findings to clinical settings.

These application notes provide a foundational framework for researchers interested in the use of this compound in GVHD models. Adherence to detailed, optimized protocols and thorough endpoint analysis will be crucial for advancing our understanding of the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for Studying Purine Nucleoside Phosphorylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate.[1][2] This pathway allows cells to recycle purine bases for nucleotide synthesis, which is particularly important in tissues with limited de novo purine synthesis.[3] PNP deficiency in humans leads to a severe T-cell immunodeficiency, highlighting its critical role in lymphocyte function.[1] Consequently, PNP is a significant therapeutic target for T-cell-mediated autoimmune diseases and certain cancers.[1]

These application notes provide a comprehensive overview and detailed protocols for studying PNP activity. While the initial topic of interest was the use of Coformycin, it is crucial to note that this compound is a potent inhibitor of Adenosine Deaminase (ADA), another key enzyme in purine metabolism, and not a direct inhibitor of mammalian Purine Nucleoside Phosphorylase.[3][4][5] Therefore, this document will detail standard PNP activity assays and discuss the use of this compound to study the interplay between ADA and PNP within the purine salvage pathway. Additionally, data for other known PNP inhibitors are provided for researchers interested in screening for PNP-specific inhibition.

Principle of the PNP Activity Assay

The activity of PNP is typically measured by monitoring the formation of its product, hypoxanthine, from the substrate inosine. The subsequent detection of hypoxanthine can be achieved through several methods, most commonly via enzymatic reactions that lead to a change in absorbance or fluorescence.

A widely used method involves the conversion of hypoxanthine to uric acid by xanthine oxidase (XO) or a developer enzyme mix. The production of uric acid can be monitored spectrophotometrically by the increase in absorbance at approximately 293 nm.[6] Alternatively, the reaction can be coupled to the production of a fluorescent product, which can be measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5] Another continuous assay measures the oxidation of hypoxanthine with the concomitant reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[7]

Data Presentation: Inhibition of Purine Nucleoside Phosphorylase

While this compound is not a direct inhibitor of PNP, various other compounds have been identified as inhibitors. The following table summarizes the inhibitory activities of selected compounds against PNP from different sources. This data is essential for researchers looking to identify and characterize novel PNP inhibitors.

InhibitorEnzyme SourceIC50KiInhibition Type
Formycin B Calf Spleen PNP35-100 µM100 µMUncompetitive
7KPP (Aglycone of Formycin B) Calf Spleen PNP35-100 µM2-4 µM (reverse reaction)Competitive (reverse reaction)
8-Aminoguanine Rat--Not specified
BCX-34 (Peldesine) Human--Not specified
Immucillin-H Bovine, Human, P. falciparum-Picomolar rangeTransition-state analogue
DADMe-Immucillin-H Bovine, Human, P. falciparum-Picomolar rangeTransition-state analogue

Data compiled from multiple sources.[1][7][8][9]

Experimental Protocols

Preparation of Cell or Tissue Lysates

This protocol is adapted from commercially available PNP assay kits and is suitable for preparing samples for PNP activity measurement.[5]

Materials:

  • Fresh or frozen cells/tissue

  • PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Protocol:

  • For Tissues: Rinse ~100 mg of tissue with cold PNP Assay Buffer. Add 300 µL of cold PNP Assay Buffer containing a protease inhibitor cocktail and homogenize on ice using a Dounce homogenizer.

  • For Cells: Collect 1-5 x 10^6 cells by centrifugation. Wash with cold PBS. Resuspend the cell pellet in 150-300 µL of cold PNP Assay Buffer with a protease inhibitor cocktail. Disrupt the cells by pipetting up and down or by sonication.

  • Incubate the homogenate on ice for 15 minutes.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • The lysate is now ready for the PNP activity assay. It is recommended to determine the total protein concentration of the lysate for normalization of enzyme activity.

Spectrophotometric Assay for PNP Activity (293 nm)

This protocol is based on the detection of uric acid formation from hypoxanthine.[6]

Materials:

  • Cell/tissue lysate

  • PNP Assay Buffer

  • Inosine substrate solution (e.g., 10 mM in PNP Assay Buffer)

  • Developer Enzyme Mix (containing xanthine oxidase)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Protocol:

  • Prepare Reaction Mix: For each well, prepare a reaction mix containing:

    • PNP Assay Buffer

    • Developer Enzyme Mix

    • Inosine Substrate (The exact volumes and concentrations should be optimized or based on a commercial kit's instructions).

  • Sample and Control Wells:

    • Sample Wells: Add 2-50 µL of cell/tissue lysate to the wells.

    • Positive Control: Add a known amount of purified PNP enzyme.

    • Background Control: Add the same volume of PNP Assay Buffer instead of the sample lysate. This will account for any non-enzymatic conversion.

    • Adjust the final volume in all wells to 50 µL with PNP Assay Buffer.

  • Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Measurement: Immediately start measuring the absorbance at 293 nm in kinetic mode at room temperature or 37°C for at least 30 minutes. Take readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min) for each sample by selecting two time points in the linear phase of the reaction.

    • Subtract the rate of the background control from the rate of the samples.

    • The PNP activity can be calculated using the molar extinction coefficient of uric acid and expressed as units per mg of protein. (1 Unit of PNP is the amount of enzyme that converts 1.0 µmole of inosine to hypoxanthine per minute).

Studying the Purine Salvage Pathway using this compound

As this compound inhibits ADA, it can be used to dissect the roles of ADA and PNP in purine metabolism. For instance, in cells treated with adenosine, ADA would typically convert it to inosine, which is then a substrate for PNP.

Experimental Design:

  • Culture cells of interest (e.g., T-lymphocytes).

  • Create different treatment groups:

    • Control (no treatment)

    • Adenosine treatment

    • This compound treatment

    • Adenosine + this compound co-treatment

  • After the treatment period, prepare cell lysates as described in section 4.1.

  • Measure PNP activity in the lysates as described in section 4.2.

  • Additionally, one could measure the intracellular concentrations of purine metabolites (e.g., adenosine, inosine, hypoxanthine) using techniques like HPLC to understand the metabolic flux through the pathway.

Expected Outcome: By inhibiting ADA with this compound, the conversion of adenosine to inosine will be blocked. This would lead to a decrease in the available substrate for PNP, potentially resulting in lower measured PNP activity if the primary source of inosine is from adenosine metabolism. This experimental setup allows for the investigation of the functional interplay between ADA and PNP.

Visualizations

Purine Salvage Pathway

Purine_Salvage_Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine NH3 AMP AMP Adenosine->AMP Adenosine Kinase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi Pi Xanthine Xanthine Hypoxanthine->Xanthine IMP IMP Hypoxanthine->IMP PRPP PRPP Uric_Acid Uric Acid Xanthine->Uric_Acid Guanosine Guanosine Guanine Guanine Guanosine->Guanine GMP GMP Guanine->GMP IMP->GMP ... IMP->AMP ... PNP PNP RP Ribose-1-P HGPRT HGPRT ADA ADA ADA->Inosine PNP->Hypoxanthine PNP->Guanine XO Xanthine Oxidase XO->Xanthine XO->Uric_Acid HGPRT->IMP HGPRT->GMP This compound This compound This compound->ADA Inhibits

Caption: The Purine Salvage Pathway highlighting the roles of ADA and PNP.

Experimental Workflow for PNP Activity Assay

PNP_Assay_Workflow cluster_prep Sample Preparation cluster_assay PNP Activity Assay cluster_analysis Data Analysis Sample Cells or Tissue Homogenization Homogenize in Assay Buffer Sample->Homogenization Centrifugation Centrifuge at 10,000 x g Homogenization->Centrifugation Lysate Collect Supernatant (Lysate) Centrifugation->Lysate Plate_Setup Prepare 96-well Plate: - Samples - Controls Lysate->Plate_Setup Add_Reagents Add Reaction Mix (Inosine, Developer) Plate_Setup->Add_Reagents Measurement Kinetic Read at 293 nm Add_Reagents->Measurement Calculate_Rate Calculate Rate (ΔOD/min) Measurement->Calculate_Rate Normalize Normalize to Protein Concentration Calculate_Rate->Normalize Results PNP Activity (U/mg protein) Normalize->Results

Caption: Workflow for determining PNP activity from biological samples.

References

Troubleshooting & Optimization

optimizing Coformycin concentration for effective ADA inhibition in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Coformycin concentration for effective adenosine deaminase (ADA) inhibition in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an ADA inhibitor?

This compound is a nucleoside antibiotic that acts as a potent and specific inhibitor of adenosine deaminase (ADA).[1] Its structural similarity to the transition state of the adenosine deamination reaction allows it to bind very tightly to the active site of the enzyme, effectively blocking its catalytic activity.[2][3] This makes it an invaluable tool for studying the role of ADA in various physiological and pathological processes.

Q2: What is the typical effective concentration range for this compound in vitro?

This compound is a very potent inhibitor of ADA, with reported inhibition constants (Ki) in the picomolar to low nanomolar range. For bovine ADA, Ki values of 5.3 x 10⁻¹¹ M at 38.3°C and 1.1 x 10⁻¹¹ M at 21°C have been reported.[2] For a close analog, 2'-deoxythis compound, a Ki of 23 pM has been observed.[1] Therefore, for in vitro enzymatic assays, you should plan to test a wide range of concentrations, starting from the low picomolar range up to the nanomolar range to generate a complete inhibition curve.

Q3: How should I prepare and store a this compound stock solution?

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[4][5][6]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. This allows for small volumes to be used in the final assay, minimizing the final DMSO concentration.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[7] Studies have shown that water in DMSO can affect compound stability.[4]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer.

Q4: What are appropriate controls for an in vitro ADA inhibition assay with this compound?

To ensure the validity of your results, include the following controls in your experimental setup:

  • Positive Control: A sample containing ADA enzyme and its substrate (adenosine) without any inhibitor. This demonstrates the maximum enzyme activity.

  • Negative Control (No Enzyme): A sample containing the substrate and assay buffer but no ADA enzyme. This will account for any non-enzymatic degradation of the substrate.

  • Vehicle Control: A sample containing the ADA enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as in the experimental wells. This controls for any effect of the solvent on enzyme activity.

  • Known Inhibitor Control (Optional): If available, another known ADA inhibitor can be used as a reference to compare the potency of this compound.

Troubleshooting Guide

Problem Possible Cause Solution
No or very low ADA activity in the positive control. 1. Inactive Enzyme: The ADA enzyme may have lost activity due to improper storage or handling. 2. Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for ADA activity. 3. Substrate Degradation: The adenosine substrate may have degraded.1. Use a fresh batch of enzyme or test the activity of the current batch with a standard assay. 2. Verify the buffer composition and pH. A common buffer for ADA assays is phosphate buffer (pH 7.0-7.5). 3. Prepare fresh substrate solution.
High background signal in the negative control. 1. Substrate Instability: The adenosine substrate may be unstable under the assay conditions and spontaneously deaminate. 2. Contamination: Reagents or microplates may be contaminated with ammonia or other substances that interfere with the detection method.1. Run a time-course experiment without the enzyme to assess substrate stability. 2. Use high-purity reagents and sterile, clean labware.
Inconsistent results between replicates. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor. 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. 3. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation.1. Use calibrated pipettes and proper pipetting techniques. 2. Gently mix the contents of the wells after adding each reagent. 3. Ensure the plate is incubated in a temperature-controlled environment and that all components are at the assay temperature before starting the reaction.
No inhibition observed even at high this compound concentrations. 1. Incorrect this compound Concentration: Errors in the calculation of the stock solution concentration or serial dilutions. 2. Degraded this compound: The this compound may have lost its inhibitory activity. 3. Insufficient Pre-incubation: For tight-binding inhibitors like this compound, a pre-incubation period with the enzyme before adding the substrate may be necessary to reach binding equilibrium.1. Double-check all calculations and prepare fresh dilutions. 2. Use a fresh aliquot of this compound. 3. Introduce a pre-incubation step where the enzyme and this compound are incubated together for a period (e.g., 15-30 minutes) before initiating the reaction by adding the substrate.
Steep inhibition curve (all-or-nothing response). 1. Inappropriate Concentration Range: The tested concentrations of this compound are too high, causing complete inhibition at the lowest tested dose.1. Based on the low picomolar Ki of this compound, significantly lower your concentration range for the dose-response curve. Perform a wider range of serial dilutions, starting from the low picomolar range.

Experimental Protocols

Spectrophotometric ADA Inhibition Assay

This protocol is based on the principle that ADA catalyzes the deamination of adenosine to inosine. The rate of adenosine disappearance is monitored by measuring the decrease in absorbance at 265 nm.

Materials:

  • Purified Adenosine Deaminase (ADA)

  • Adenosine

  • This compound

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Adenosine (e.g., 10 mM in assay buffer).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO) and perform serial dilutions to obtain the desired concentrations.

    • Dilute the ADA enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

    • Add 20 µL of the diluted ADA enzyme solution to all wells except the negative control (add 20 µL of assay buffer instead).

    • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the adenosine solution to all wells to start the reaction. The final adenosine concentration should be close to its Km value for the enzyme, if known.

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 265 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Presentation

Table 1: Example of this compound Inhibition Data

This compound Concentration (nM)% Inhibition
0.0115.2
0.148.9
185.4
1098.1
10099.5

Note: The data above is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, ADA, Adenosine, this compound) dilutions Prepare this compound Serial Dilutions reagents->dilutions setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) dilutions->setup preincubation Pre-incubate (15-30 min) setup->preincubation initiate Initiate Reaction (Add Adenosine) preincubation->initiate measure Measure Absorbance (265 nm, kinetic) initiate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for an in vitro ADA inhibition assay.

troubleshooting_logic start No Inhibition Observed check_conc Verify this compound Concentration & Dilutions start->check_conc check_activity Confirm this compound Activity (Fresh Aliquot) check_conc->check_activity If concentrations correct preincubation Introduce/Increase Pre-incubation Time check_activity->preincubation If activity expected lower_conc Lower Concentration Range (Test pM concentrations) preincubation->lower_conc If still no inhibition

Caption: Logic for troubleshooting lack of inhibition.

References

Coformycin solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of coformycin. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[][2] While one supplier suggests a concentration of 10 mM in DMSO, it is always recommended to determine the maximum solubility for your specific application.[2] For aqueous experiments, this compound is soluble in water and methanol.[]

Q2: What is the general solubility profile of this compound in common laboratory solvents?

This compound exhibits varied solubility across different solvents. The following table summarizes its qualitative solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
WaterSoluble[]
MethanolSoluble[]
EthanolSlightly Soluble[]
DMSOSoluble / Slightly Soluble[][3]
AcetoneInsoluble[]
Ethyl AcetateInsoluble[]
ChloroformInsoluble[]
BenzeneInsoluble[]
Ethyl EtherInsoluble[]

Q3: What is known about the stability of this compound in aqueous solutions?

This compound is reported to be stable under acidic conditions but may undergo degradation in alkaline solutions.[3] A related compound, deoxythis compound, is known to be unstable in neutral or mildly acidic aqueous solutions, where it can undergo isomerization and opening of the aglycon ring.[4] Therefore, it is crucial to carefully consider the pH of your buffers and storage conditions. For long-term storage, it is advisable to keep aqueous solutions at low temperatures and protected from light, and to prepare them fresh when possible.

Q4: How can I monitor the stability of this compound and detect potential degradation products?

Troubleshooting Guide

Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer.

  • Possible Cause: The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit. This compound is only slightly soluble in ethanol and DMSO, and while soluble in water, the addition of salts in a buffer can reduce its solubility (a "salting-out" effect).[] The percentage of DMSO in the final solution might also be insufficient to maintain solubility.

  • Solution:

    • Try lowering the final concentration of this compound in your experiment.

    • Increase the percentage of the organic co-solvent (like DMSO) in your final solution, but be mindful that high concentrations of organic solvents can affect biological experiments.

    • Before preparing a large volume, perform a small-scale test to determine the solubility of this compound in your specific buffer system.

Issue: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause: These peaks could be degradation products of this compound, especially if the sample was stored for an extended period, at an inappropriate pH, or exposed to light.[3][4] They could also be impurities from the initial material.

  • Solution:

    • To confirm if the peaks are degradation products, perform a forced degradation study on a fresh sample of this compound (see the experimental protocol below). This will help you identify the retention times of the degradation products under specific stress conditions.

    • Analyze a freshly prepared solution of this compound to see if the unexpected peaks are present.

    • Ensure the purity of your this compound standard using a validated analytical method.

Experimental Protocols

Protocol for Determining Equilibrium Solubility of this compound

This protocol is based on the shake-flask method, a widely accepted technique for determining equilibrium solubility.

  • Preparation of Solvents/Buffers: Prepare the desired solvents (e.g., water, 10 mM phosphate buffer pH 7.4). For pH-dependent solubility, it is recommended to use buffers at pH 1.2, 4.5, and 6.8.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. To confirm equilibrium, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration no longer increases.

  • Sample Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration using a filter that does not bind the compound.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 or 48 hours). A control sample (this compound in the solvent without the stressor) should be kept under ambient conditions.

  • Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (stressed and control) by HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products.

Visualizations

Signaling Pathway of this compound Action

Coformycin_Pathway cluster_0 Cellular Environment Adenosine Adenosine / Deoxyadenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inosine Inosine / Deoxyinosine ADA->Inosine Catalyzes conversion This compound This compound This compound->ADA Inhibits Solubility_Workflow A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Separate solid (centrifuge/filter) B->C Separation D Quantify concentration in supernatant (HPLC) C->D Analysis E Calculate solubility D->E Result Troubleshooting_Precipitation Start This compound precipitates upon dilution? CheckConc Is the final concentration too high? Start->CheckConc Yes LowerConc Lower the final concentration CheckConc->LowerConc Yes CheckSolvent Is the co-solvent (e.g., DMSO) % too low? CheckConc->CheckSolvent No End Problem Resolved LowerConc->End IncreaseSolvent Increase co-solvent % (check experimental tolerance) CheckSolvent->IncreaseSolvent Yes TestBuffer Perform small-scale solubility test in buffer CheckSolvent->TestBuffer No IncreaseSolvent->End TestBuffer->End

References

interference of Coformycin with common biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Coformycin and its potential interference with common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nucleoside antibiotic that acts as a potent and tight-binding inhibitor of Adenosine Deaminase (ADA). ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound increases the concentration of adenosine and deoxyadenosine in the cellular environment.

Q2: In which types of assays is this compound typically used?

This compound is often used in studies involving purine metabolism and signaling to protect adenosine analogs from degradation by ADA. It is also utilized to potentiate the effects of adenosine in various biological systems.

Q3: Can this compound interfere with my assay even if I am not directly studying Adenosine Deaminase?

Yes, interference can occur if your experimental system contains endogenous ADA. Many cell lysates, tissue homogenates, and serum samples contain significant levels of ADA. If your assay involves substrates or products that are structurally similar to adenosine or if the assay's endpoint is affected by changes in adenosine levels, this compound's inhibition of endogenous ADA can lead to unexpected results.

Q4: Are there any known off-target effects of this compound?

While this compound is highly specific for Adenosine Deaminase, as with any potent biological inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at very high concentrations. However, the primary and most significant interaction of this compound at typical experimental concentrations is the potent inhibition of ADA.

Troubleshooting Guides

Issue 1: Unexpected results in a kinase assay when using cell lysates.

Possible Cause: Your cell lysate may contain endogenous Adenosine Deaminase (ADA) that is degrading ATP, the phosphate donor in kinase reactions. Since ATP is an adenosine analog, high ADA activity can lead to lower effective ATP concentrations, affecting the kinase reaction rate. If you are using a luciferase-based kinase assay that measures ATP consumption, this effect can be particularly pronounced.

Troubleshooting Steps:

  • Confirm ADA Activity: Assay your cell lysate for ADA activity directly using a commercially available kit or a standard spectrophotometric protocol.

  • Incorporate this compound as a Control: Pre-incubate your cell lysate with a low concentration of this compound (e.g., 1-10 µM) before adding the kinase assay reagents. If the observed kinase activity changes significantly, it suggests that endogenous ADA was interfering with your assay.

  • Use an ADA-deficient System: If possible, use a cell line known to have low ADA expression or purify the kinase of interest away from endogenous ADA.

  • Optimize ATP Concentration: If you suspect ATP degradation, try running the assay with a higher initial ATP concentration and assess if the results are more consistent.

Issue 2: Inconsistent results in a luciferase-based ATP detection assay.

Possible Cause: Similar to kinase assays, if your sample (e.g., cell lysate, tissue homogenate) contains endogenous ADA, it can degrade ATP, leading to an underestimation of the actual ATP levels by the luciferase reaction.

Troubleshooting Steps:

  • Sample Pre-treatment: Pre-treat your sample with heat inactivation (if compatible with your analyte) or a filtration method to remove proteins like ADA.

  • Include this compound in the Lysis Buffer: Add this compound to your cell lysis buffer to immediately inhibit ADA activity upon cell disruption and prevent ATP degradation before measurement.

  • Run a Spiked Control: Add a known amount of ATP to your sample with and without this compound. If you recover more ATP in the presence of this compound, it indicates that endogenous ADA is active and interfering.

  • Use a Standard Curve in a Similar Matrix: Prepare your ATP standard curve in a buffer that closely mimics your sample matrix, including a sample that has been treated to inactivate ADA, to account for any matrix effects.

Issue 3: My cytotoxicity assay (e.g., LDH release) results are variable when treating cells with adenosine analogs.

Possible Cause: If the adenosine analog you are using is a substrate for ADA, its effective concentration may be decreasing over the course of the experiment due to degradation by ADA released from cells or present in the serum of the culture medium. This can lead to variability in the observed cytotoxic effect.

Troubleshooting Steps:

  • Co-administration with this compound: Include this compound in your cell culture medium along with your adenosine analog to inhibit ADA activity and maintain a stable concentration of your test compound.

  • Use ADA-resistant Analogs: If possible, switch to an adenosine analog that is known to be resistant to deamination by ADA.

  • Serum-Free Media: If feasible for your cell type, perform the experiment in serum-free media to reduce the amount of exogenous ADA.

  • Time-Course Experiment: Measure the concentration of your adenosine analog in the culture supernatant over time, both with and without this compound, to determine its stability.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and its related compounds against Adenosine Deaminase.

CompoundTarget EnzymeOrganism/SourceInhibition Constant (Ki)IC50Reference
This compoundAdenosine DeaminaseStreptomyces kaniharaensis10 pM-[1]
2'-Deoxythis compound (Pentostatin)Adenosine DeaminaseStreptomyces antibioticus2.5 pM-[1]
Isothis compoundAdenosine DeaminaseN/A4.5 - 10 x 10⁻⁸ M-[2]

Experimental Protocols

Key Experiment: Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)

This protocol is adapted from publicly available resources and is intended to provide a general method for determining ADA activity in biological samples.

Principle: Adenosine deaminase catalyzes the deamination of adenosine to inosine. The decrease in absorbance at 265 nm, as adenosine is converted to inosine, is monitored over time.

Materials:

  • Phosphate buffer (50 mM, pH 7.4)

  • Adenosine stock solution (10 mM in water)

  • This compound stock solution (1 mM in water)

  • Biological sample (e.g., cell lysate, tissue homogenate, serum)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of adenosine (e.g., 200 µM) in phosphate buffer.

    • Dilute the biological sample to a suitable concentration in phosphate buffer. The optimal dilution should be determined empirically to ensure the reaction rate is within the linear range of the assay.

  • Set up the Assay Plate:

    • Sample Wells: Add 50 µL of the diluted biological sample.

    • Blank/Control Wells: Add 50 µL of phosphate buffer (or sample buffer without ADA).

    • Inhibitor Control Wells: Add 50 µL of the biological sample pre-incubated with a final concentration of 1 µM this compound for 10 minutes at room temperature.

  • Initiate the Reaction:

    • Add 150 µL of the adenosine working solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately start reading the absorbance at 265 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

    • The ADA activity is proportional to the rate of decrease in absorbance. The activity can be calculated using the molar extinction coefficient difference between adenosine and inosine at 265 nm.

    • Compare the activity in the sample wells to the inhibitor control wells to confirm that the observed activity is from ADA.

Visualizations

Adenosine_Metabolism_and_Coformycin_Inhibition cluster_pathway Purine Metabolism cluster_inhibitor Inhibition Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Deoxyadenosine 2'-Deoxyadenosine Deoxyinosine 2'-Deoxyinosine Deoxyadenosine->Deoxyinosine Adenosine Deaminase (ADA) This compound This compound Adenosine\nDeaminase (ADA) Adenosine Deaminase (ADA) This compound->Adenosine\nDeaminase (ADA) Inhibits

Caption: this compound potently inhibits Adenosine Deaminase (ADA).

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., low signal, high variability) Check_ADA Is endogenous ADA present in the sample? (e.g., cell lysate, serum) Start->Check_ADA Yes_ADA Yes Check_ADA->Yes_ADA Likely No_ADA No Check_ADA->No_ADA Unlikely Run_Control Run control experiment with This compound (ADA inhibitor) Yes_ADA->Run_Control Other_Interference Interference is likely not due to ADA. Investigate other causes. No_ADA->Other_Interference Result_Change Does the result change significantly? Run_Control->Result_Change Yes_Change Yes Result_Change->Yes_Change No_Change No Result_Change->No_Change ADA_Interference ADA interference is likely. - Use this compound in assay - Use ADA-depleted samples Yes_Change->ADA_Interference No_Change->Other_Interference

Caption: Troubleshooting workflow for potential ADA interference.

References

Technical Support Center: Coformycin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering coformycin resistance in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nucleoside antibiotic derived from Streptomyces species. It is a potent, transition-state inhibitor of the enzyme Adenosine Deaminase (ADA).[1][2][3] ADA is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[2] By inhibiting ADA, this compound leads to an accumulation of intracellular deoxyadenosine, which is then converted to deoxyadenosine triphosphate (dATP). High levels of dATP can inhibit ribonucleotide reductase, leading to the depletion of other deoxynucleoside triphosphates, inhibition of DNA synthesis, and ultimately, apoptosis (programmed cell death).

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to this compound, like other chemotherapeutic agents, can be multifactorial. The primary mechanisms can be categorized as either target-specific or general.

  • Target-Specific Mechanisms:

    • Alterations in Adenosine Deaminase (ADA): Mutations in the ADA gene could alter the drug-binding site, reducing the inhibitory effect of this compound.

    • Overexpression of ADA: An increase in the cellular concentration of ADA may require higher concentrations of this compound to achieve the same level of inhibition.

  • General Mechanisms of Drug Resistance:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[4][5]

    • Altered Cellular Metabolism: Changes in purine metabolism pathways could compensate for ADA inhibition.

    • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR or MAPK can promote cell survival and override the apoptotic signals induced by this compound.[6][7]

    • Inactivation of Cell Death Signals: Defects in the apoptotic machinery can make cells inherently resistant to treatments that induce apoptosis.[4][8]

Q3: How can I determine the IC50 value for this compound in my sensitive and resistant cell lines?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher IC50 value in a cell line compared to its parental counterpart indicates the acquisition of resistance.[9] You can determine the IC50 by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) after treating the cells with a range of this compound concentrations.

Troubleshooting Guide

Problem: Higher than expected IC50 value for this compound in a supposedly sensitive parental cell line.

Possible Cause Suggested Solution
This compound Degradation Ensure the drug is stored correctly (as per manufacturer's instructions) and that fresh dilutions are made for each experiment.
Cell Line Misidentification/Contamination Authenticate your cell line using Short Tandem Repeat (STR) profiling. Check for mycoplasma contamination.
High Seeding Density Exceeding the recommended cell seeding density can affect drug efficacy. Optimize cell numbers for your specific assay.[10]
Incorrect Assay Duration The incubation time with this compound may be insufficient. Try extending the treatment duration (e.g., from 24h to 48h or 72h).

Problem: My newly developed this compound-resistant cell line has reverted to a sensitive phenotype.

Possible Cause Suggested Solution
Unstable Resistance Resistance can sometimes be transient. Ensure you are continuously culturing the resistant cells in the presence of a maintenance dose of this compound.[11]
Absence of Selective Pressure If the drug is removed from the culture medium for an extended period, the sensitive cells in the population may outgrow the resistant ones. Always maintain a cell bank of the resistant line at early passages.[11][12]

Quantitative Data Summary

The development of resistance is marked by a significant increase in the IC50 value. The following table provides a representative example of IC50 values that might be observed when comparing a parental (sensitive) cell line to a derived this compound-resistant subline.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Line (e.g., HCT116)15 ± 2.11x
This compound-Resistant Line (e.g., HCT116-CF-R)185 ± 15.3~12.3x
Note: These are example values. Actual IC50s will vary based on the cell line and experimental conditions. A fold resistance greater than 5-10 is typically considered significant.[13]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[11][14][15]

  • Determine Initial IC50: First, accurately determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay.

  • Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of this compound in the medium.

  • Repeat Escalation: Continue this stepwise dose escalation. Provide cells with enough time to recover and resume normal growth at each new concentration. This process can take several months (3-18 months).[11]

  • Establish Maintenance Dose: Once the cells can tolerate a concentration that is at least 10-fold higher than the initial parental IC50, the resistant cell line is considered established. Culture this line continuously in a medium containing this maintenance dose of this compound.

  • Validation and Banking: Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. Cryopreserve aliquots of the resistant cells at various passages.[11]

Protocol 2: ADA Activity Assay in Cell Lysates

This assay can be used to determine if resistance is associated with altered adenosine deaminase activity.

  • Cell Lysate Preparation: Harvest sensitive and resistant cells, wash with cold PBS, and lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • ADA Reaction: In a 96-well UV-transparent plate, add a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Add a known amount of cell lysate (e.g., 20-50 µg of total protein).

  • Initiate Reaction: Start the reaction by adding the substrate, adenosine, to a final concentration of ~50 µM.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 265 nm over time using a spectrophotometer. The conversion of adenosine to inosine leads to a decrease in absorbance at this wavelength.

  • Calculate Activity: Calculate the ADA activity based on the rate of change in absorbance and normalize it to the total protein concentration. Compare the activity between sensitive and resistant cell lines.

Visualizations

Coformycin_MoA_and_Resistance This compound: Mechanism of Action and Resistance cluster_0 Cellular Environment cluster_1 Cancer Cell cluster_2 Resistance Mechanisms Coformycin_ext This compound (Extracellular) Coformycin_int This compound (Intracellular) Coformycin_ext->Coformycin_int Uptake Adenosine_ext Deoxyadenosine (Extracellular) Adenosine_int Deoxyadenosine (Intracellular) Adenosine_ext->Adenosine_int Uptake ADA Adenosine Deaminase (ADA) Coformycin_int->ADA Inhibition ABC ABC Transporter (e.g., P-gp) Coformycin_int->ABC Efflux dInosine Deoxyinosine ADA->dInosine dATP dATP Accumulation Apoptosis Apoptosis dATP->Apoptosis Induction Adenosine_int->ADA Catalysis Adenosine_int->dATP Phosphorylation ADA_mut ADA Mutation or Overexpression ADA_mut->ADA Alters/Increases Survival Pro-Survival Signaling (e.g., PI3K/Akt) Survival->Apoptosis Inhibition Develop_Resistant_Line Workflow: Developing a this compound-Resistant Cell Line start Start with Parental Cell Line ic50 1. Determine Initial IC50 Value start->ic50 expose 2. Culture cells in low-dose this compound (IC10-IC20) ic50->expose recover 3. Wait for cell proliferation to recover expose->recover proliferating Cells Proliferating? recover->proliferating proliferating->recover No increase_dose 4. Double this compound Concentration proliferating->increase_dose Yes check_resistance Resistance >10x Parental? increase_dose->check_resistance check_resistance->recover No establish 5. Establish Resistant Line: Maintain drug pressure check_resistance->establish Yes validate 6. Validate Phenotype (re-test IC50, etc.) establish->validate bank 7. Cryopreserve Cell Stocks validate->bank Troubleshoot_Resistance Troubleshooting Unexpected this compound Resistance q_node q_node a_node a_node start Unexpected this compound Resistance Observed q1 Is the parental cell line showing resistance? start->q1 a1_yes Check Cell Line Authenticity (STR) & Mycoplasma q1->a1_yes Yes q2 Is a developed resistant line losing its phenotype? q1->q2 No a2_yes Verify this compound Potency (fresh stock, proper storage) a1_yes->a2_yes a3_yes Optimize Assay Conditions (seeding density, duration) a2_yes->a3_yes a1_no Maintain continuous culture with selective pressure (drug) q2->a1_no Yes q3 What is the mechanism in my validated resistant line? q2->q3 No a2_no Thaw an earlier passage stock a1_no->a2_no a1_mech Perform ADA Activity Assay q3->a1_mech Investigate a2_mech Sequence ADA gene for mutations a1_mech->a2_mech a3_mech Assess ABC transporter expression (e.g., qPCR for ABCB1) a2_mech->a3_mech a4_mech Analyze key survival pathways (e.g., Western blot for p-Akt) a3_mech->a4_mech

References

Technical Support Center: Improving the In Vivo Bioavailability of Coformycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Coformycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent adenosine deaminase (ADA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

A1: this compound, a nucleoside analog, faces several challenges that can limit its in vivo bioavailability and therapeutic efficacy. These include potential poor absorption when administered orally, rapid metabolism and clearance from the system, and significant dose-limiting toxicities, particularly affecting the central nervous system and kidneys. Its high polarity can also restrict its ability to cross cellular membranes, limiting its distribution to target tissues.

Q2: What are the potential strategies to improve the in vivo bioavailability of this compound?

A2: Several formulation strategies can be explored to enhance the bioavailability of nucleoside analogs like this compound. These include:

  • Prodrug Approaches: Modifying the this compound molecule to create a more lipophilic prodrug can improve its absorption. This chemical modification is designed to be cleaved in vivo to release the active this compound.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from premature degradation, improve its pharmacokinetic profile, and potentially target it to specific tissues.

  • Co-administration with other agents: Using this compound in combination with other drugs that can inhibit its metabolism or enhance its uptake may increase its effective concentration and duration of action.

Q3: What are the known toxicities of this compound and how can they be monitored?

A3: The primary dose-limiting toxicities of this compound and its analog, pentostatin (2'-deoxythis compound), involve the central nervous system (CNS) and the kidneys.[1] Researchers should carefully monitor experimental animals for any signs of neurological distress, such as lethargy, ataxia, or seizures. Regular monitoring of kidney function through blood and urine analysis is also recommended. Histopathological examination of these organs at the end of the study can provide further insights into potential toxicity.

Q4: How can I measure the in vivo efficacy of my this compound formulation?

A4: The primary mechanism of action of this compound is the inhibition of adenosine deaminase (ADA). Therefore, the most direct way to measure its in vivo efficacy is to perform an ADA activity assay on tissue homogenates (e.g., from the spleen, liver, or tumor tissue) or blood samples collected from treated animals. A significant reduction in ADA activity compared to a control group would indicate successful delivery and action of this compound.

Troubleshooting Guides

Problem 1: Inconsistent or low inhibition of adenosine deaminase (ADA) activity in target tissues.

Possible Cause Troubleshooting Step
Poor Bioavailability of this compound Review the formulation and administration route. Consider alternative delivery strategies such as liposomal encapsulation or creating a prodrug to enhance absorption and stability.
Suboptimal Dosing Perform a dose-response study to determine the optimal concentration of this compound required to achieve significant ADA inhibition in the target tissue without causing excessive toxicity.
Incorrect Sample Handling Ensure that tissue and blood samples are collected and processed correctly and promptly to prevent degradation of this compound or reactivation of ADA. Store samples at -80°C if not analyzed immediately.
Assay Interference Validate the ADA activity assay to ensure that components of your formulation or biological matrix are not interfering with the measurement. Run appropriate controls.

Problem 2: High toxicity observed in experimental animals.

Possible Cause Troubleshooting Step
Dose is too high Reduce the administered dose of this compound. Even with improved formulations, the therapeutic window may be narrow.
Off-target effects Consider targeted delivery systems (e.g., antibody-drug conjugates or ligand-targeted nanoparticles) to increase the concentration of this compound at the desired site of action and reduce systemic exposure.
Rapid release from formulation If using a delivery system, characterize the in vivo release profile. A burst release could lead to a transient high concentration and toxicity. Aim for a more sustained release profile.
Animal model sensitivity Be aware of the specific sensitivities of the animal model being used. Some strains or species may be more susceptible to this compound-induced toxicity.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of 2'-deoxythis compound (Pentostatin) in Mice

This table provides an example of pharmacokinetic parameters that should be determined when evaluating different this compound formulations. The data presented here are illustrative and based on a physiologic mathematical model for 2'-deoxythis compound in mice.[2]

ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) Administration
Initial Half-life (t½α) ~1-5 hoursNot specified
Terminal Half-life (t½β) ~50 hoursNot specified
Tissue Distribution Highest concentrations in kidney, liver, and intestine.Similar distribution pattern to IV.
Primary Route of Elimination Urinary excretionUrinary excretion

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice (Intravenous Injection)

This protocol provides a general guideline for the intravenous administration of a this compound formulation to mice. All procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • This compound formulation (sterile and pyrogen-free)

  • Sterile saline or other appropriate vehicle

  • Mouse restrainer

  • 27-30 gauge needles and sterile syringes

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Prepare the this compound formulation to the desired concentration in a sterile vehicle.

  • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, if necessary.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol to disinfect the injection site.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the formulation (maximum volume typically 5 ml/kg for a bolus injection).

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Protocol 2: Adenosine Deaminase (ADA) Activity Assay in Tissue Homogenates

This protocol is a general method for determining ADA activity in tissue samples. Commercial assay kits are also available and their specific instructions should be followed.[3][4][5][6]

Materials:

  • Tissue sample (e.g., spleen, liver)

  • Cold ADA Assay Buffer (e.g., phosphate buffer with protease inhibitors)

  • Dounce homogenizer or similar tissue disruptor

  • Microcentrifuge

  • ADA activity assay kit (containing adenosine substrate, developer, and standards)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Excise the tissue of interest from the euthanized animal and immediately place it on ice.

  • Weigh the tissue and add a sufficient volume of cold ADA Assay Buffer (e.g., 1:9 weight-to-volume ratio).[6]

  • Homogenize the tissue on ice until it is completely disrupted.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[6]

  • Collect the supernatant (tissue lysate) and keep it on ice.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

  • Follow the instructions of the commercial ADA activity assay kit to measure the enzyme activity in the lysate. This typically involves adding the lysate to a reaction mixture containing the adenosine substrate and measuring the rate of product formation (e.g., inosine or ammonia) over time using a microplate reader.

  • Normalize the ADA activity to the protein concentration of the lysate to express the results as specific activity (e.g., U/mg protein).

Visualizations

Coformycin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inosine Inosine ADA->Inosine Catalyzes deamination ADA_inhibited ADA Inhibition (Accumulation of Adenosine) This compound This compound This compound->ADA Potent Inhibitor

Caption: Mechanism of action of this compound as an inhibitor of adenosine deaminase (ADA).

Experimental_Workflow cluster_0 Formulation & Preparation cluster_1 In Vivo Study cluster_2 Analysis A This compound Formulation (e.g., Liposomal) B Characterization (Size, Encapsulation Efficiency) A->B C Animal Model (e.g., Mouse with Tumor) D Administration (e.g., IV Injection) C->D E Sample Collection (Blood, Tissues) D->E F Pharmacokinetic Analysis (HPLC-MS/MS) E->F G Pharmacodynamic Analysis (ADA Activity Assay) E->G H Toxicity Assessment (Histopathology) E->H I Data Interpretation & Conclusion F->I G->I H->I

Caption: Experimental workflow for evaluating a novel this compound formulation in vivo.

Troubleshooting_Tree cluster_0 Problem Identification cluster_1 Efficacy Troubleshooting cluster_2 Toxicity Troubleshooting Start In Vivo Experiment Shows Unexpected Results Q1 Low Efficacy? Start->Q1 Q2 High Toxicity? Start->Q2 A1 Check Bioavailability: - Analyze plasma concentration - Consider alternative formulation Q1->A1 Yes B1 Reduce Dose Q2->B1 Yes A2 Verify Dose: - Perform dose-response study A1->A2 A3 Confirm Target Engagement: - Measure ADA activity in target tissue A2->A3 End Refine Protocol A3->End B2 Modify Formulation: - Control release rate - Implement targeting B1->B2 B3 Assess Animal Health: - Monitor clinical signs - Perform necropsy B2->B3 B3->End

Caption: A decision tree for troubleshooting common issues in this compound in vivo experiments.

References

Technical Support Center: Managing Renal Toxicity of Deoxycoformycin (Pentostatin)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deoxycoformycin (Pentostatin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate renal toxicity in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo and in vitro experiments with Pentostatin.

In Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly high serum creatinine and/or BUN levels High dose of Pentostatin, pre-existing renal impairment in animal models, dehydration.- Review and recalculate the administered dose. Consider a dose-response study to determine the optimal therapeutic window with minimal toxicity. - Ensure adequate hydration of the animals before and after Pentostatin administration.[1] - Screen animals for baseline renal function before initiating the experiment.
High variability in renal toxicity between animals Genetic differences in animal strains, variations in hydration status, inconsistent drug administration.- Use a genetically homogenous animal strain. - Standardize the hydration protocol for all animals. - Ensure precise and consistent administration of Pentostatin (e.g., intravenous vs. intraperitoneal).
Animal morbidity or mortality Severe renal failure, off-target toxicity.- Implement a humane endpoint based on clinical signs of distress or a predetermined level of renal dysfunction. - Perform histopathological analysis of the kidneys and other organs to identify the extent of damage.[2] - Consider reducing the dose or the frequency of administration.
Difficulty in detecting early signs of renal injury Insensitivity of traditional markers like serum creatinine and BUN.- Incorporate more sensitive, early-detection biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), or Cystatin C in your experimental design.[3] - Collect urine samples at multiple time points to monitor the progression of renal injury.

In Vitro Experiments (Renal Cell Lines)

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent cytotoxicity results Cell line variability, passage number, contamination.- Use a well-characterized renal cell line (e.g., HK-2) from a reputable source. - Maintain a consistent cell passage number for all experiments. - Regularly test for mycoplasma contamination.
Discrepancy between in vitro and in vivo toxicity Lack of metabolic activation, absence of systemic factors, differences in drug transporters.- Consider using 3D cell culture models or kidney organoids to better mimic the in vivo environment.[4] - Use cell lines that express relevant drug transporters (e.g., organic cation transporters).[5] - Co-culture renal cells with other cell types (e.g., immune cells) to model inflammatory responses.
Difficulty in assessing sublethal toxicity Reliance on cell viability assays alone.- Measure markers of cellular stress, such as reactive oxygen species (ROS) production or mitochondrial membrane potential. - Analyze the expression of apoptosis markers like cleaved caspase-3. - Quantify the release of kidney injury biomarkers (e.g., KIM-1) into the cell culture medium.

Frequently Asked Questions (FAQs)

General Information

  • Q1: What is the primary mechanism of action of Pentostatin? Pentostatin is a potent inhibitor of the enzyme adenosine deaminase (ADA). This leads to an accumulation of deoxyadenosine and adenosine, which are toxic to lymphocytes and other cells, ultimately inhibiting DNA synthesis and inducing apoptosis.[1][3]

  • Q2: Why is renal toxicity a concern with Pentostatin? The kidneys are a major site of Pentostatin accumulation and excretion.[6] High concentrations of the drug and its metabolites can lead to renal cell damage. Dose-limiting renal toxicities have been observed in clinical studies, particularly at higher doses.[3]

Dosing and Administration in Preclinical Models

  • Q3: How should I determine the appropriate dose of Pentostatin for my animal model? It is crucial to conduct a dose-finding study to establish a dose that is effective for your experimental goals while minimizing renal toxicity. Start with lower doses and escalate while closely monitoring renal function.

  • Q4: What is the recommended vehicle and route of administration for Pentostatin in animal studies? Pentostatin is typically dissolved in a sterile saline solution for injection. The route of administration (intravenous, intraperitoneal) should be consistent throughout your experiments. Intravenous administration provides more direct control over systemic exposure.

Monitoring Renal Function

  • Q5: What are the key parameters to monitor for renal toxicity in my animal model? Standard markers include serum creatinine and blood urea nitrogen (BUN). However, for earlier and more sensitive detection, consider measuring urinary biomarkers such as KIM-1, NGAL, and Cystatin C.[3] Histopathological examination of the kidneys at the end of the study is also recommended to assess structural damage.[2]

  • Q6: How often should I monitor renal function during my experiment? Monitoring frequency depends on the dose and duration of Pentostatin administration. For acute studies, it is advisable to collect samples at baseline, and at several time points post-administration (e.g., 24, 48, and 72 hours). For chronic studies, weekly or bi-weekly monitoring may be appropriate.

Managing and Mitigating Renal Toxicity

  • Q7: What supportive care measures can I implement to reduce Pentostatin-induced renal toxicity? Adequate hydration is a key supportive measure.[1] Ensuring that the animals have free access to water and, in some cases, providing supplemental hydration can help mitigate renal toxicity.

  • Q8: Are there any known drug interactions that can exacerbate Pentostatin's renal toxicity? Co-administration of other nephrotoxic drugs should be avoided. Caution should be exercised when using drugs that alter renal blood flow or are actively secreted by the kidneys.

Quantitative Data on Renal Function and Toxicity

The following tables provide a summary of clinical dose adjustments for Pentostatin and general preclinical data on markers of nephrotoxicity.

Table 1: Clinical Dose Adjustments for Pentostatin in Patients with Renal Impairment

Creatinine Clearance (eCrCL)Recommended Dose AdjustmentReference
30-50 mL/min/1.73 m²50% dose reduction
< 30 mL/min/1.73 m²Study removal/discontinuation

Table 2: Example of Renal Biomarker Changes in a Preclinical Model of Drug-Induced Nephrotoxicity

Note: This table provides a general example of biomarker changes and is not specific to Pentostatin. The magnitude of change can vary depending on the drug, dose, and animal model.

BiomarkerTime PointFold Change vs. Control (Approximate)
Serum Creatinine48-72 hours2-5 fold increase
Blood Urea Nitrogen (BUN)48-72 hours3-8 fold increase
Urinary KIM-124-48 hours>20 fold increase
Urinary NGAL24-48 hours10-15 fold increase
Urinary Clusterin24-48 hours5-10 fold increase

Experimental Protocols

Protocol 1: Induction of Nephrotoxicity with Deoxythis compound in a Murine Model (Adapted from general protocols)

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Baseline Measurements: Collect baseline blood and urine samples to determine normal renal function parameters (serum creatinine, BUN, urinary biomarkers).

  • Drug Preparation: Dissolve Deoxythis compound (Pentostatin) in sterile 0.9% saline to the desired concentration.

  • Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of Pentostatin. A dose-finding study is recommended, starting with a low dose and escalating.

  • Hydration: Ensure animals have ad libitum access to water. For i.v. administration, consider providing a bolus of sterile saline.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, hunched posture).

    • Collect blood and urine samples at 24, 48, and 72 hours post-injection.

  • Endpoint: At the end of the experiment (e.g., 72 hours), euthanize the animals and collect kidneys for histopathological analysis.

  • Analysis:

    • Measure serum creatinine and BUN using standard biochemical assays.

    • Measure urinary biomarkers (e.g., KIM-1, NGAL) using ELISA kits.

    • Perform H&E staining on kidney sections to assess tubular necrosis, cast formation, and other signs of injury.

Protocol 2: Assessment of Renal Function in a Murine Model

  • Blood Collection:

    • Collect blood via tail vein, saphenous vein, or terminal cardiac puncture.

    • Process blood to obtain serum or plasma.

    • Store samples at -80°C until analysis.

  • Urine Collection:

    • House mice in metabolic cages for timed urine collection (e.g., 12 or 24 hours).

    • Centrifuge urine to remove debris and store the supernatant at -80°C.

  • Biochemical Analysis:

    • Use commercially available kits to measure serum creatinine and BUN.

    • Use ELISA kits to measure urinary biomarkers (KIM-1, NGAL, Cystatin C, etc.).

  • Histopathology:

    • Fix kidneys in 10% neutral buffered formalin.

    • Embed in paraffin and section at 4-5 µm.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for basement membrane integrity.

    • Score kidney sections for tubular injury, inflammation, and other pathological changes in a blinded manner.

Visualizations

Proposed Signaling Pathway for Deoxythis compound-Induced Renal Cell Apoptosis

G cluster_extracellular Extracellular cluster_cell Renal Tubular Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus pentostatin Deoxythis compound (Pentostatin) ada Adenosine Deaminase (ADA) pentostatin->ada Inhibits deoxyadenosine Accumulation of Deoxyadenosine/dATP ros Increased Reactive Oxygen Species (ROS) deoxyadenosine->ros Induces atp ATP Depletion deoxyadenosine->atp Leads to bax_bak Bax/Bak Activation ros->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 Activates dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation Induces atp->bax_bak cytochrome_c->caspase9 Activates apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Proposed mechanism of Deoxythis compound-induced renal cell apoptosis.

Experimental Workflow for Assessing Pentostatin Nephrotoxicity

G start Start: Animal Model Selection & Acclimatization baseline Baseline Sampling (Blood & Urine) start->baseline dosing Pentostatin Administration (Dose-Response) baseline->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Time-point Sampling (Blood & Urine) monitoring->sampling endpoint Terminal Endpoint: Euthanasia & Tissue Collection sampling->endpoint analysis Sample Analysis endpoint->analysis biochem Biochemistry (Creatinine, BUN) analysis->biochem biomarkers Biomarkers (KIM-1, NGAL) analysis->biomarkers histopath Histopathology (H&E, PAS) analysis->histopath data_interp Data Interpretation & Reporting biochem->data_interp biomarkers->data_interp histopath->data_interp

References

issues with Coformycin purity and lot-to-lot variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coformycin. It addresses common issues related to purity, lot-to-lot variability, and experimental inconsistencies.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the use of this compound in your experiments.

Q1: I am observing lower than expected inhibition of adenosine deaminase (ADA) activity with a new lot of this compound. What are the possible causes and how can I troubleshoot this?

Possible Causes:

  • Sub-potent this compound: The actual concentration of active this compound in the new lot may be lower than stated.

  • Degradation: The this compound may have degraded due to improper storage or handling.

  • Presence of Inhibitory Impurities: The new lot may contain impurities that interfere with the assay or the ADA enzyme.

  • Incorrect Quantification: Errors in weighing or dissolving the this compound powder can lead to inaccurate stock solution concentrations.

Troubleshooting Steps:

  • Verify Stock Solution Concentration:

    • Re-prepare the stock solution, paying close attention to weighing and dissolution.

    • If possible, verify the concentration using a spectrophotometer, though this may be of limited use without a standard curve from a trusted lot.

  • Assess this compound Activity:

    • Perform a dose-response experiment to determine the IC50 value of the new lot and compare it to the value from a previous, well-performing lot or the manufacturer's specifications. A significant increase in the IC50 value indicates a problem with the new lot.

  • Check for Degradation:

    • Review your storage conditions. This compound should be stored at -20°C for long-term stability.[1]

    • Consider the possibility of degradation in solution. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Evaluate Purity:

    • If you have access to HPLC, you can analyze the purity of the new lot and compare the chromatogram to that of a previous lot. Look for the appearance of new peaks or a decrease in the area of the main this compound peak.

Q2: My experimental results are inconsistent across different batches of this compound, even though the purity on the Certificate of Analysis (CoA) is similar. Why is this happening?

Possible Causes:

  • Lot-to-Lot Variability in Potency: Even with similar purity levels, the biological activity (e.g., IC50) can vary between lots. This can be due to minor, undetected structural variations or the presence of non-inhibitory impurities that are not resolved by standard HPLC.

  • Different Impurity Profiles: The types of impurities may differ between lots, and some may have subtle effects on your experimental system.

  • Epimerization: this compound has a chiral center at the C8 position of the diazepine ring. Spontaneous epimerization could lead to the formation of isomers with different biological activities.[2]

Troubleshooting Steps:

  • Perform a Lot Validation Protocol: Before using a new lot for critical experiments, it is essential to perform a validation protocol. This involves directly comparing the performance of the new lot against the old lot in your specific assay.

  • Establish Acceptance Criteria: Define acceptable performance criteria for a new lot. For example, the IC50 value of the new lot should be within a certain percentage (e.g., ±20%) of the IC50 value of the previous lot.

  • Contact the Supplier: If you observe significant lot-to-lot variability, contact the supplier and provide them with your comparative data. They may be able to provide additional information on the lot or offer a replacement.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

This compound is a natural product isolated from Streptomyces species.[3] Potential impurities can arise from the biosynthesis process, purification, or degradation. These can include:

  • Biosynthetic Precursors and Intermediates: Structurally related compounds from the this compound biosynthetic pathway.[3]

  • Degradation Products: this compound can be susceptible to hydrolysis, particularly at acidic or alkaline pH.[4] Oxidation is another potential degradation pathway.[4]

  • Isomers: Epimerization at the C8 position can lead to the formation of isomers with potentially different biological activities.[2]

  • Residual Solvents and Reagents: Impurities from the purification process.[5]

Q2: How should I prepare and store this compound stock solutions?

  • Solvent: this compound is soluble in aqueous solutions. For stock solutions, sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., PBS) can be used.

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for longer-term storage.

Q3: What is an acceptable purity level for this compound in biological experiments?

For most cell-based and enzymatic assays, a purity of ≥95% as determined by HPLC is generally acceptable. However, the nature of the impurities can be more critical than the overall purity percentage. Even a small percentage of a highly potent impurity can affect experimental outcomes. Therefore, it is crucial to assess the biological activity of each new lot.

Q4: Can I use Quality Control (QC) materials to validate a new lot of this compound?

While QC materials can be used to check the consistency of your assay performance, they may not be suitable for validating a new reagent lot. This is because QC materials may not be commutable with your experimental samples, meaning they may not behave in the same way as your cells or tissues in the presence of different this compound lots. It is always recommended to use your own experimental samples for lot validation.[6]

Data Presentation

Table 1: Example Certificate of Analysis Data for Two Different Lots of this compound

ParameterLot ALot BAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidConforms to standard
Purity (HPLC) 98.5%97.9%≥ 95.0%
Identity (¹H-NMR) Conforms to structureConforms to structureConforms to structure
IC50 (Adenosine Deaminase Assay) 0.5 nM0.8 nMReport Value
Moisture Content 0.5%0.8%≤ 2.0%
Residual Solvents < 0.1%< 0.1%Conforms to ICH limits

Table 2: Example Lot-to-Lot Comparison Data

LotIC50 (nM) in ADA Assay% Inhibition at 1 nM
Lot A (Reference) 0.5285%
Lot B (New) 0.7865%
% Difference +49%-23.5%
Acceptance Fails (> ±20%)Fails (> ±15%)

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an Adenosine Deaminase (ADA) Activity Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potency of this compound by measuring the decrease in absorbance as adenosine is converted to inosine by ADA.

Materials:

  • Adenosine Deaminase (Bovine spleen)

  • Adenosine

  • This compound (Reference lot and new lot)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of adenosine in water.

    • Prepare a 1 mg/mL (or appropriate unit/mL) stock solution of ADA in phosphate buffer.

    • Prepare 1 mM stock solutions of the reference and new lots of this compound in water.

  • Assay Setup:

    • Prepare a working solution of adenosine by diluting the stock solution to 100 µM in phosphate buffer.

    • Prepare a serial dilution of this compound (from both lots) in phosphate buffer. A typical concentration range would be from 10 nM to 0.01 nM.

    • In a 96-well plate, add 180 µL of the 100 µM adenosine working solution to each well.

    • Add 10 µL of each this compound dilution (or buffer for the control) to the appropriate wells.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the ADA working solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each this compound concentration.

    • Normalize the rates to the control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Coformycin_Troubleshooting_Workflow start Start: Inconsistent or Poor this compound Performance check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh run_control Run Experiment with Previous 'Good' Lot prepare_fresh->run_control compare_lots Perform Head-to-Head Lot Comparison (e.g., IC50 determination) run_control->compare_lots Control OK fail Performance Discrepancy Confirmed run_control->fail Control Fails pass Performance Matches 'Good' Lot compare_lots->pass Lots Match compare_lots->fail Lots Differ analyze_purity Analyze Purity (if possible, e.g., HPLC) contact_supplier Contact Supplier with Data analyze_purity->contact_supplier fail->analyze_purity quarantine_lot Quarantine New Lot contact_supplier->quarantine_lot Coformycin_Lot_Validation_Workflow start Start: New Lot of this compound Received prepare_solutions Prepare Stock Solutions of New and Reference Lots start->prepare_solutions ic50_assay Perform Parallel IC50 Assays (Protocol 1) prepare_solutions->ic50_assay data_analysis Calculate IC50 for Both Lots ic50_assay->data_analysis compare_results Compare IC50 Values and Dose-Response Curves data_analysis->compare_results accept Accept New Lot for Use compare_results->accept Within Acceptance Criteria (e.g., IC50 within ±20%) reject Reject New Lot compare_results->reject Outside Acceptance Criteria contact_supplier Contact Supplier and Quarantine Lot reject->contact_supplier Adenosine_Deaminase_Signaling_Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine Deamination ADA Adenosine Deaminase (ADA) This compound This compound This compound->ADA Inhibition

References

Validation & Comparative

The Efficacy of Pentostatin (2'-deoxycoformycin) in T-cell Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Pentostatin (also known as 2'-deoxycoformycin or dCF), a potent inhibitor of adenosine deaminase (ADA), in the treatment of various T-cell leukemias. While the names this compound and Pentostatin are used in literature, they refer to the same active compound. This document synthesizes clinical and preclinical data to offer an objective overview of its performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting T-cell Proliferation

Pentostatin exerts its cytotoxic effects by inhibiting the enzyme adenosine deaminase (ADA).[1][2][3][4] T-lymphocytes, and consequently T-cell malignancies, exhibit high levels of ADA activity, making them particularly susceptible to its inhibition.[2] The mechanism unfolds as follows:

  • ADA Inhibition: Pentostatin, a purine analogue, acts as a potent transition-state inhibitor of ADA.[1][2]

  • Deoxyadenosine Accumulation: Inhibition of ADA leads to the accumulation of its substrates, primarily deoxyadenosine.[1][3][5][6]

  • dATP Buildup: Intracellularly, deoxyadenosine is phosphorylated to its triphosphate form, deoxyadenosine triphosphate (dATP).[3][5][6]

  • Inhibition of DNA Synthesis: Elevated levels of dATP inhibit the enzyme ribonucleotide reductase, which is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. This effectively halts DNA replication and repair.[1][3][4]

  • Apoptosis Induction: The accumulation of dATP also triggers apoptotic pathways, leading to programmed cell death in the malignant T-cells.[3][5][6] In some cases, this involves the activation of p53 and the release of cytochrome c from the mitochondria.[5][6]

This targeted mechanism of action underscores Pentostatin's efficacy in lymphoproliferative disorders.

Signaling Pathway of Pentostatin's Cytotoxic Effect

Pentostatin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (T-cell) Pentostatin_ext Pentostatin Pentostatin_int Pentostatin Pentostatin_ext->Pentostatin_int enters cell Deoxyadenosine_ext Deoxyadenosine Deoxyadenosine_int Deoxyadenosine Deoxyadenosine_ext->Deoxyadenosine_int enters cell ADA Adenosine Deaminase (ADA) Pentostatin_int->ADA inhibits Inosine Inosine ADA->Inosine Deoxyadenosine_int->ADA dATP dATP Deoxyadenosine_int->dATP phosphorylated RNR Ribonucleotide Reductase dATP->RNR inhibits Apoptosis Apoptosis dATP->Apoptosis induces DNA_syn DNA Synthesis & Repair RNR->DNA_syn

Caption: Mechanism of Pentostatin action in T-cells.

Clinical Efficacy in T-cell Leukemias

Pentostatin has demonstrated significant antitumor activity in various T-cell malignancies.[7] Clinical studies have evaluated its efficacy as a single agent and in combination therapies, with response rates varying by disease subtype.

Single-Agent Pentostatin in T-cell Malignancies
T-cell MalignancyNumber of PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Reference
T-cell Prolymphocytic Leukemia (T-PLL)633%02 (33%)[8]
T-cell Malignancies (various subtypes)14532%--[9]
Cutaneous T-cell Lymphoma-33% - >70%Approx. 33% of responses-[10][11]
Refractory Lymphoid Neoplasms (including T-cell)17Several responses2-[12]
T-cell Acute Lymphoblastic Leukemia (T-ALL)1Partial Remission01[13]
Mycosis Fungoides1Partial Remission01[13]
Hepatosplenic γδ+ T-cell Lymphoma1Hematological Response--[14]
Combination Therapy in T-cell Neoplasms

A phase II study investigating the combination of Pentostatin with Alemtuzumab in 24 patients with various T-cell neoplasms reported an overall response rate of 54%, with 11 complete responses and 2 partial responses.[15] The median response duration was 19.5 months.[15] This suggests a potential synergistic effect when Pentostatin is combined with other targeted agents.

Preclinical and In Vitro Studies

In vitro studies have been instrumental in elucidating the cytotoxic effects of Pentostatin on T-cell leukemia cells.

Cell TypeTreatmentKey FindingsReference
Human leukemic T-cells10 µM Deoxythis compound + ≥10 µM DeoxyadenosineComplete inhibition of DNA synthesis.[16]
γδ+ tumor T-cells10 µM Deoxythis compound + Deoxyadenosine>90% reduction in viable tumor cells after 48h.[14]
T lymphoblasts1 µM Deoxythis compound + 100 µM dATPStrong inhibition of DNA ligase.[17]
T-cell chronic lymphoid leukemia cells10⁻⁵ M Deoxythis compound + 10⁻⁴ M DeoxyadenosineSignificant increase in dATP levels and subsequent decrease in NAD and ATP.[18]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of Pentostatin on T-cell leukemia cells.

Methodology:

  • Cell Culture: Human T-cell leukemia cell lines (e.g., Jurkat, MOLT-4) or primary patient-derived leukemic T-cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Pentostatin (2'-deoxythis compound) in the presence of a fixed concentration of deoxyadenosine (e.g., 10 µM) to mimic the in vivo mechanism. Control wells receive vehicle only.

  • Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by flow cytometry using viability dyes like propidium iodide.

  • Data Analysis: The percentage of viable cells is calculated relative to the untreated control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against drug concentration. A study on γδ+ tumor T-cells showed a greater than 90% reduction in viable cells after 48 hours of exposure to 10 µM dCF in the presence of deoxyadenosine.[14]

In Vivo Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Pentostatin in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Human T-cell leukemia cells are injected subcutaneously or intravenously into the mice.

  • Treatment: Once tumors are established or leukemia is disseminated, mice are treated with Pentostatin (e.g., via intraperitoneal or intravenous injection) at a specified dose and schedule. A control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly for subcutaneous models. For disseminated leukemia models, disease progression is monitored by assessing peripheral blood for leukemic cells or by bioluminescence imaging if cells are engineered to express luciferase.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when mice show signs of significant morbidity. Efficacy is determined by comparing tumor growth inhibition or survival rates between the treated and control groups. A case report on a patient with T-cell leukemia who received five daily injections of 250 micrograms of deoxythis compound per kg showed a significant drop in the leukocyte count.[16]

Experimental Workflow for In Vitro Analysis

Experimental_Workflow start Start culture Culture T-cell leukemia cells start->culture seed Seed cells in 96-well plates culture->seed treat Treat with Pentostatin + Deoxyadenosine seed->treat incubate Incubate for 48-72 hours treat->incubate assess Assess cell viability (MTT/Flow Cytometry) incubate->assess analyze Analyze data and determine IC50 assess->analyze end End analyze->end

Caption: A typical workflow for in vitro cytotoxicity testing.

Conclusion

Pentostatin (2'-deoxythis compound) is a highly active agent in the treatment of T-cell leukemias, demonstrating efficacy both as a monotherapy and in combination with other drugs. Its mechanism of action, centered on the inhibition of adenosine deaminase, provides a targeted approach against malignant T-lymphocytes. While response rates can vary depending on the specific subtype of T-cell leukemia, the available data underscores its therapeutic value. Further research, particularly larger comparative clinical trials, will be crucial to optimize its use and improve outcomes for patients with these challenging malignancies.

References

Modulating Intracellular Adenosine and Deoxyadenosine: A Comparative Guide to Coformycin and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced changes in intracellular purine levels is critical for advancing therapies targeting adenosine-mediated signaling pathways. This guide provides a comparative analysis of Coformycin, a potent adenosine deaminase (ADA) inhibitor, and its alternatives for elevating intracellular adenosine and deoxyadenosine. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate informed decisions in experimental design.

Introduction to Purine Metabolism Modulation

Adenosine and its deoxy-analogue, deoxyadenosine, are purine nucleosides that play pivotal roles in numerous physiological and pathological processes. Their intracellular concentrations are tightly regulated, primarily by the enzyme adenosine deaminase (ADA), which catalyzes their irreversible deamination to inosine and deoxyinosine, respectively. Inhibition of ADA is a key strategy to increase the intracellular and extracellular levels of adenosine and deoxyadenosine, thereby modulating their downstream effects. This compound and its analogue deoxythis compound are powerful ADA inhibitors. This guide compares their effects with other modulatory agents, namely the ADA inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and the nucleoside transport inhibitor dipyridamole.

Comparative Analysis of Intracellular Nucleoside Level Modulation

The following sections present experimental data on how this compound and its alternatives alter intracellular adenosine and deoxyadenosine levels. It is important to note that the data is compiled from various studies with different experimental systems and conditions; therefore, direct quantitative comparisons should be made with caution.

This compound and Deoxythis compound: Potent ADA Inhibition

This compound and its derivative, deoxythis compound (Pentostatin), are transition-state analogue inhibitors of ADA, leading to a significant accumulation of adenosine and deoxyadenosine.

A study on leukemic cells incubated with 10 µM deoxythis compound and 100 µM deoxyadenosine for 2 hours demonstrated a substantial increase in intracellular deoxyadenosine triphosphate (dATP), the phosphorylated form of deoxyadenosine. The highest increases were observed in acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (Thy-ALL) cells[1]. In a clinical setting, patients treated with deoxythis compound showed detectable plasma levels of adenosine and deoxyadenosine in the micromolar range (10⁻⁶ M)[2]. Furthermore, in vivo studies in rats showed that deoxythis compound administration enhanced the release of adenosine in the cerebral cortex[3]. Another study in patients with hairy-cell leukemia treated with 2'-deoxythis compound showed that erythrocyte dATP content increased to 13.6 pmol/10⁶ cells after three weekly treatments[4]. In patients with lymphoproliferative diseases, deoxythis compound therapy led to a variable accumulation of dATP in red blood cells, which was accompanied by a reciprocal decrease in adenosine triphosphate (ATP)[5].

Cell/Tissue TypeCompoundConcentrationIncubation TimeAnalyte MeasuredFold/Concentration ChangeReference
Leukemic Cells (ALL, AML)Deoxythis compound10 µM2 hoursdATPSignificant rise[1]
Human PlasmaDeoxythis compoundN/A (in vivo)N/AAdenosine, Deoxyadenosine~1 µM[2]
Rat Cerebral CortexDeoxythis compound5 and 500 µg/kg i.v.N/A (in vivo)AdenosineEnhanced release[3]
Human Erythrocytes (in vivo)2'-Deoxythis compound4 mg/m² weekly3 weeksdATP13.6 pmol/10⁶ cells[4]
Human Erythrocytes (in vivo)2'-Deoxythis compound1.0 to 13.5 mg/kgN/AdATP/ATP ratio> 1.3 in patients with toxicity[5]
Alternative Strategies for Modulating Adenosine Levels

EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine): EHNA is another inhibitor of ADA. While effective at increasing adenosine levels, its potency and effects on deoxyadenosine may differ from this compound.

Dipyridamole: Dipyridamole functions by inhibiting the equilibrative nucleoside transporter (ENT), thereby blocking the reuptake of adenosine into cells and increasing its extracellular concentration. This can indirectly influence intracellular levels. A study on myoblastic C2C12 cells showed that dipyridamole increased intracellular AMP and extracellular adenosine. Specifically, 4 days of dipyridamole treatment increased intracellular adenosine to 13.76 ± 1.13 nM compared to the control at 10.87 ± 0.73 nM[6]. In human volunteers, oral administration of dipyridamole (100 mg every 6 hours) resulted in a 60% average increase in plasma adenosine levels[7].

Cell/Tissue TypeCompoundConcentrationTreatment DurationAnalyte MeasuredFold/Concentration ChangeReference
Myoblastic C2C12 cellsDipyridamoleNot specified4 daysIntracellular Adenosine~1.27-fold increase[6]
Human Plasma (in vivo)Dipyridamole100 mg, every 6h5 daysPlasma Adenosine60% average increase[7]

Experimental Protocols

Accurate measurement of intracellular nucleosides is paramount. The most common and robust method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Intracellular Metabolite Extraction

A critical step for accurate quantification is the rapid quenching of metabolic activity and efficient extraction of the analytes.

  • Cell Harvesting and Quenching:

    • Culture cells to the desired density.

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • To quench metabolism, immediately add a cold extraction solvent. A common choice is a methanol-based solution (e.g., 80% methanol) pre-chilled to -80°C.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Extraction from Tissue:

    • Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled extraction solvent using a suitable homogenizer.

    • Centrifuge the homogenate at a high speed (e.g., 13,000 rpm) at 4°C to pellet cellular debris[8].

  • Protein Precipitation and Sample Preparation:

    • Following extraction, centrifuge the samples to pellet precipitated proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

    • The supernatant can be dried under a vacuum or nitrogen stream and then reconstituted in a suitable solvent for LC-MS/MS analysis[8]. Some protocols may involve a liquid-liquid extraction or solid-phase extraction (SPE) for further purification[9].

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for the separation of nucleosides[8].

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed[8].

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of adenosine and deoxyadenosine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Signaling Pathways and Experimental Workflows

The accumulation of intracellular adenosine and deoxyadenosine due to ADA inhibition triggers distinct signaling cascades.

cluster_ADA_Inhibition ADA Inhibition cluster_Nucleosides Nucleoside Accumulation cluster_Adenosine_Pathway Adenosine Signaling cluster_Deoxyadenosine_Pathway Deoxyadenosine Toxicity This compound This compound / Deoxythis compound ADA Adenosine Deaminase (ADA) This compound->ADA Inhibits Adenosine Adenosine Deoxyadenosine Deoxyadenosine A_Rec Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->A_Rec dATP dATP Deoxyadenosine->dATP Phosphorylation cAMP cAMP A_Rec->cAMP PKA PKA cAMP->PKA Downstream_A Downstream Effects (e.g., Vasodilation, Anti-inflammation) PKA->Downstream_A RNR Ribonucleotide Reductase dATP->RNR Inhibits Apoptosis Apoptosis dATP->Apoptosis DNA_Syn DNA Synthesis RNR->DNA_Syn

Caption: Signaling pathways affected by ADA inhibition.

The above diagram illustrates the central role of ADA inhibition by this compound, leading to the accumulation of adenosine and deoxyadenosine. Adenosine primarily acts through its receptors, influencing cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. In contrast, the accumulation of deoxyadenosine leads to increased levels of dATP, which can inhibit ribonucleotide reductase, disrupt DNA synthesis, and induce apoptosis, a mechanism particularly relevant in cancer therapy.

cluster_workflow Experimental Workflow start Cell/Tissue Sample quench Metabolic Quenching (e.g., Liquid Nitrogen, Cold Methanol) start->quench extract Metabolite Extraction (e.g., 80% Methanol) quench->extract separate Phase Separation / Purification (e.g., Centrifugation, SPE) extract->separate analyze LC-MS/MS Analysis separate->analyze data Data Processing & Quantification analyze->data

Caption: Workflow for intracellular nucleoside analysis.

This workflow outlines the key steps for the accurate measurement of intracellular adenosine and deoxyadenosine, from sample collection to data analysis. Each step is crucial for obtaining reliable and reproducible results.

Conclusion

This compound and its analogues are highly effective at increasing intracellular adenosine and deoxyadenosine levels through potent ADA inhibition. While alternatives like EHNA also inhibit ADA and dipyridamole prevents adenosine reuptake, their comparative efficacy in modulating both adenosine and deoxyadenosine simultaneously requires further direct investigation. The choice of agent will depend on the specific research question, the desired magnitude of change for each nucleoside, and the cellular context. The provided protocols and pathway diagrams serve as a valuable resource for designing and executing experiments in this important area of research.

References

Validating Coformycin-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coformycin, an adenosine deaminase inhibitor, has demonstrated pro-apoptotic effects in various cancer cell lines, particularly those of lymphoid origin. A critical step in validating this induced apoptosis is the quantitative measurement of caspase activity. This guide provides a comparative overview of caspase activity assays, presenting experimental data for this compound and the well-characterized chemotherapeutic agent, Doxorubicin. Detailed protocols for key caspase assays are also included to facilitate experimental design and execution.

Comparison of Apoptosis Induction: this compound vs. Doxorubicin

The induction of apoptosis by this compound is intrinsically linked to its role as a potent inhibitor of adenosine deaminase (ADA). This inhibition leads to an accumulation of deoxyadenosine, which is subsequently phosphorylated to dATP. Elevated intracellular dATP levels are a key trigger for the formation of the apoptosome and the subsequent activation of the intrinsic caspase cascade.

Doxorubicin, a widely used anthracycline antibiotic, induces apoptosis through a variety of mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. These cellular stresses converge on both the intrinsic and extrinsic apoptotic pathways.

The following table summarizes the quantitative activation of key caspases in response to this compound and Doxorubicin in leukemia cell lines. This data highlights the distinct potency and potential mechanisms of these two apoptosis-inducing agents.

Apoptosis Inducer Cell Line Caspase-3 Activity (Fold Increase) Caspase-8 Activity (Fold Increase) Caspase-9 Activity (Fold Increase) Reference
This compound (with deoxyadenosine)Monocytoid Leukemia CellsData suggests significant dATP-dependent activationNot ReportedNot Reported[1]
DoxorubicinJurkat (T-cell leukemia)3.7Not ReportedActivation confirmed[2]

Signaling Pathways of this compound-Induced Apoptosis

This compound primarily triggers the intrinsic pathway of apoptosis. The inhibition of adenosine deaminase leads to an accumulation of dATP, a critical cofactor for the assembly of the apoptosome. This multi-protein complex, consisting of Apaf-1, cytochrome c, and pro-caspase-9, facilitates the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.

This compound This compound ADA Adenosine Deaminase This compound->ADA inhibits dATP dATP Accumulation ADA->dATP leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) dATP->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Intrinsic Apoptotic Pathway

Experimental Workflow for Caspase Activity Assays

The validation of this compound-induced apoptosis through caspase activity assays follows a standardized workflow. The key steps are outlined below, providing a clear path from cell treatment to data analysis.

cluster_prep Sample Preparation cluster_assay Caspase Activity Assay cluster_analysis Data Analysis CellCulture Cell Culture & Treatment (e.g., Leukemia cell line + this compound) CellLysis Cell Lysis (Release of cellular contents) CellCulture->CellLysis ProteinQuant Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuant LysateSubstrate Incubate Lysate with Caspase-Specific Substrate (e.g., Ac-DEVD-pNA for Caspase-3) ProteinQuant->LysateSubstrate Colorimetric Colorimetric/Fluorometric Reading (Measure product formation) LysateSubstrate->Colorimetric CalcActivity Calculate Caspase Activity (Relative to control) Colorimetric->CalcActivity DataViz Data Visualization (Bar graphs, tables) CalcActivity->DataViz

General Workflow for Caspase Activity Assays

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for the colorimetric assays of caspase-3, -8, and -9 activity.

Caspase-3 Colorimetric Assay Protocol

This assay is based on the cleavage of the colorimetric substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) by active caspase-3, which releases the yellow chromophore p-nitroaniline (pNA).

Materials:

  • Cells treated with this compound or other apoptosis inducers

  • Control (untreated) cells

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • Caspase-3 Substrate (Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.

    • Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Caspase-8 Colorimetric Assay Protocol

This assay utilizes the substrate acetyl-Ile-Glu-Thr-Asp p-nitroanilide (Ac-IETD-pNA) to measure the activity of caspase-8.

Materials:

  • Same as for Caspase-3 assay, with the exception of the substrate.

  • Caspase-8 Substrate (Ac-IETD-pNA)

Procedure:

  • Follow steps 1 and 2 of the Caspase-3 assay protocol for cell lysis and protein quantification.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.

    • Add 5 µL of the Caspase-8 substrate (Ac-IETD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement and Data Analysis:

    • Follow steps 4 and 5 of the Caspase-3 assay protocol.

Caspase-9 Colorimetric Assay Protocol

This assay measures the activity of caspase-9 through the cleavage of the substrate acetyl-Leu-Glu-His-Asp p-nitroanilide (Ac-LEHD-pNA).

Materials:

  • Same as for Caspase-3 assay, with the exception of the substrate.

  • Caspase-9 Substrate (Ac-LEHD-pNA)

Procedure:

  • Follow steps 1 and 2 of the Caspase-3 assay protocol for cell lysis and protein quantification.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.

    • Add 5 µL of the Caspase-9 substrate (Ac-LEHD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement and Data Analysis:

    • Follow steps 4 and 5 of the Caspase-3 assay protocol.

The validation of this compound-induced apoptosis is effectively achieved through the quantification of caspase activity. The provided data, while highlighting a need for more extensive research into the specific fold-changes induced by this compound, establishes its mechanism as primarily acting through the intrinsic apoptotic pathway. The detailed protocols and workflow diagrams in this guide offer a robust framework for researchers to conduct these critical validation experiments, enabling a deeper understanding of this compound's therapeutic potential and allowing for data-driven comparisons with other apoptosis-inducing agents.

References

A Comparative Guide to HPLC and LC-MS for the Quantification of Coformycin

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two powerful analytical techniques for the quantification of the potent adenosine deaminase inhibitor, Coformycin. This guide provides researchers, scientists, and drug development professionals with a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by detailed experimental protocols and performance data to inform methods selection and cross-validation strategies.

Introduction to this compound and its Quantification

This compound is a nucleoside antibiotic that acts as a potent inhibitor of adenosine deaminase (ADA). Its ability to modulate purine metabolism has made it a valuable tool in biochemical research and a subject of interest in drug development for its potential therapeutic applications. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for the quantification of small molecules like this compound. The choice between these methods depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available resources. Cross-validation of data between these two platforms can provide a high degree of confidence in the analytical results, a critical aspect in regulated environments.[1]

Principle of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[2] It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. A UV detector is commonly used for quantification by measuring the absorbance of the analyte at a specific wavelength.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3] After separation by the LC system, the analyte is introduced into the mass spectrometer, where it is ionized. The first mass analyzer (Q1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.[3]

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for nucleoside analogue analysis and serve as a practical guide for laboratory implementation.

Sample Preparation (for Biological Matrices)

A generic protein precipitation protocol is often suitable for the extraction of this compound from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the chromatographic system.

HPLC-UV Method
ParameterCondition
Chromatographic Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 20 mM Ammonium Acetate buffer (pH 5.0) and Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 260 nm[4]
Internal Standard A suitable structural analogue, e.g., Pentostatin
LC-MS/MS Method
ParameterCondition
Chromatographic Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition This compound: m/z 283.1 → 136.1 (Quantifier), 283.1 → 119.1 (Qualifier)
Internal Standard Stable isotope-labeled this compound (e.g., ¹³C₅-Coformycin)

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. The data presented is a representative compilation based on achievable results for similar bioanalytical methods.[1][3]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.998
Linear Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
Limit of Detection (LOD) ~15 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Selectivity Moderate (potential for interferences)High (mass-based detection)
Throughput Lower (longer run times)Higher (shorter run times)
Cost LowerHigher

Visualizing the Workflow

To better illustrate the experimental processes and the logic of cross-validation, the following diagrams have been generated using the Graphviz DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol/Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol/Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation UPLC C18 Gradient Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS (MRM) (m/z 283.1 → 136.1) Ionization->MS_Analysis Chromatogram MRM Chromatogram MS_Analysis->Chromatogram Integration Peak Area Ratio (Analyte/IS) Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Cross_Validation_Logic cluster_main Cross-Validation Process cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method SampleSet Set of Study Samples (n > 20) HPLC_Analysis Analyze Samples SampleSet->HPLC_Analysis LCMS_Analysis Analyze Samples SampleSet->LCMS_Analysis HPLC_Results Quantitative Results (Concentration A) HPLC_Analysis->HPLC_Results Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) HPLC_Results->Comparison LCMS_Results Quantitative Results (Concentration B) LCMS_Analysis->LCMS_Results LCMS_Results->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

References

A Comparative Guide to the Immunomodulatory Effects of Coformycin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory properties of Coformycin and its analogs, potent inhibitors of adenosine deaminase (ADA). The information presented herein is intended to support research and development efforts in immunology and oncology by offering a consolidated resource of experimental data and methodologies.

Introduction

This compound and its structural analogs, most notably Deoxythis compound (Pentostatin), are powerful modulators of the immune system. Their primary mechanism of action involves the inhibition of adenosine deaminase (ADA), a critical enzyme in purine metabolism. By blocking ADA, these compounds lead to an accumulation of adenosine and deoxyadenosine, which have profound effects on lymphocyte proliferation and function, making them valuable tools for studying immune responses and as therapeutic agents in certain lymphoproliferative disorders. This guide offers a comparative analysis of their biological effects, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Adenosine Deaminase Inhibition

This compound and its analogs are transition-state inhibitors of adenosine deaminase, binding to the enzyme with very high affinity. ADA is responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of ADA leads to an intracellular and extracellular accumulation of its substrates.

The subsequent increase in deoxyadenosine is particularly toxic to lymphocytes, which have high levels of deoxycytidine kinase and low levels of deoxynucleotidases. This leads to the phosphorylation of deoxyadenosine to deoxyadenosine triphosphate (dATP). Elevated levels of dATP inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to apoptosis of lymphocytes. T-cells generally exhibit higher ADA activity than B-cells, rendering them particularly susceptible to the effects of ADA inhibitors.

dot

ADA_Inhibition_Pathway Signaling Pathway of this compound and Analogs This compound This compound & Analogs ADA Adenosine Deaminase (ADA) This compound->ADA inhibition Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Deoxyadenosine Deoxyadenosine Deoxyinosine Deoxyinosine Deoxyadenosine->Deoxyinosine ADA dATP dATP Accumulation Deoxyadenosine->dATP phosphorylation RibonucleotideReductase Ribonucleotide Reductase dATP->RibonucleotideReductase inhibition DNASynthesis DNA Synthesis & Repair RibonucleotideReductase->DNASynthesis Apoptosis Lymphocyte Apoptosis DNASynthesis->Apoptosis inhibition leads to

Caption: Mechanism of action of this compound and its analogs.

Quantitative Comparison of ADA Inhibition

The potency of this compound and its analogs as ADA inhibitors can be compared using their inhibition constants (Ki). A lower Ki value indicates a stronger binding affinity and more potent inhibition.

CompoundKi Value (pM)Source
This compound10[1]
Deoxythis compound (Pentostatin)2.5[1]
Isothis compound4.5 x 107[2]

Comparative Immunomodulatory Effects

While direct comparative studies on the immunomodulatory effects of this compound and its full range of analogs are limited, the available data, primarily on Deoxythis compound, demonstrate potent immunosuppressive activity.

T-Cell Proliferation

Deoxythis compound has been shown to inhibit T-cell proliferation in response to various stimuli. In mixed lymphocyte cultures, which model the alloantigen recognition that drives graft rejection, Deoxythis compound completely inhibited the primary response at concentrations as low as 1 µM.[3] This inhibition could not be reversed by the addition of exogenous Interleukin-2 (IL-2), suggesting that the block in proliferation occurs at a fundamental level of T-cell activation.[3]

Cytokine Production

The impact of Deoxythis compound on cytokine production is complex and appears to be context-dependent. In secondary mixed lymphocyte cultures, IL-2 production was significantly reduced in the presence of 9 µM Deoxythis compound.[3] However, in phytohemagglutinin (PHA)-stimulated cultures, while proliferation and IL-2 receptor expression were inhibited, IL-2 production remained normal at the same concentration.[3] This suggests that the signaling pathways leading to proliferation and cytokine secretion can be differentially affected.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of immunomodulatory compounds. Below are protocols for key experiments cited in this guide.

Adenosine Deaminase (ADA) Activity Assay

This spectrophotometric assay measures the conversion of adenosine to inosine by ADA.

Materials:

  • Phosphate buffer (50 mM, pH 7.5)

  • Adenosine solution (substrate)

  • Sample containing ADA (e.g., cell lysate)

  • Perchloric acid

  • Potassium hydroxide

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the ADA-containing sample.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the adenosine solution.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding perchloric acid.

  • Neutralize the mixture with potassium hydroxide and centrifuge to remove the precipitate.

  • Measure the absorbance of the supernatant at 265 nm. The decrease in absorbance, due to the conversion of adenosine to inosine, is proportional to the ADA activity.

T-Cell Proliferation Assay (CFSE-based)

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a widely used method to track T-cell proliferation by flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • CFSE staining solution

  • Complete cell culture medium

  • T-cell mitogen (e.g., PHA) or specific antigen

  • Flow cytometer

Procedure:

  • Label the T-cells with CFSE according to the manufacturer's protocol.

  • Culture the CFSE-labeled cells in the presence or absence of the test compounds (this compound or its analogs) at various concentrations.

  • Stimulate the cells with a mitogen or antigen.

  • Incubate the cells for 3-5 days to allow for proliferation.

  • Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the visualization of successive generations of proliferating cells.

dot

CFSE_Workflow CFSE T-Cell Proliferation Assay Workflow Start Isolate T-cells Labeling Label with CFSE Start->Labeling Culture Culture with/without This compound/Analogs Labeling->Culture Stimulation Stimulate with Mitogen/Antigen Culture->Stimulation Incubation Incubate (3-5 days) Stimulation->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Intracellular Cytokine Staining

This technique allows for the detection of cytokine production at the single-cell level by flow cytometry.

Materials:

  • PBMCs or isolated T-cells

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against specific cytokines (e.g., anti-IFN-γ, anti-IL-2)

  • Flow cytometer

Procedure:

  • Culture T-cells with or without the test compounds and stimulate with a mitogen or antigen in the presence of a protein transport inhibitor for several hours.

  • Harvest the cells and stain for cell surface markers if desired.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain the intracellular cytokines with fluorochrome-conjugated antibodies.

  • Wash the cells and analyze by flow cytometry to determine the percentage of cells producing specific cytokines.

Conclusion

References

clinical trial data comparing Pentostatin and other treatments for hairy cell leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial data for Pentostatin and other therapeutic agents in the management of hairy cell leukemia (HCL). The information is intended to support research, scientific understanding, and drug development efforts in this field.

Executive Summary

Hairy cell leukemia is a rare, indolent B-cell malignancy with high treatment response rates. The purine nucleoside analogs, pentostatin and cladribine, are the cornerstones of frontline therapy, demonstrating comparable and high rates of durable remissions. While both drugs are highly effective, nuances in their administration, side-effect profiles, and long-term outcomes are important considerations for clinical and research perspectives. This guide synthesizes data from key clinical studies to facilitate a direct comparison of these agents and other treatment modalities.

Comparative Efficacy of Pentostatin and Cladribine

Numerous retrospective studies have compared the efficacy of pentostatin and cladribine, consistently showing similar high response rates.[1][2][3][4][5] A large retrospective study with a long follow-up reported complete response (CR) rates of 81% for pentostatin and 82% for cladribine.[1] Another long-term follow-up study found no significant difference in outcomes between the two drugs, with an overall CR rate of 81% and a median disease-free survival (DFS) of 16 years.[2][6]

Outcome MetricPentostatinCladribineReference
First-Line Therapy
Overall Response Rate96% - 100%100%[1][5]
Complete Response Rate81% - 92%82% - 88%[1][5]
Median Disease-Free Survival~10 - 16 years~10 - 16 years[1][2]
10-Year Survival83%90%[1]
Second-Line Therapy
Overall Response Rate94%100%[1]
Third-Line Therapy
Overall Response Rate100%100%[1]

Pentostatin versus Interferon Alfa-2a

Prior to the widespread adoption of purine analogs, interferon alfa-2a was a standard treatment for HCL. A prospective intergroup study directly compared pentostatin with interferon alfa-2a in previously untreated patients.[7] The results demonstrated the superior efficacy of pentostatin.[7]

Outcome MetricPentostatinInterferon alfa-2aReference
Confirmed Complete Remission76%11%[7]
Confirmed Complete or Partial Remission79%38%[7]
Relapse-Free SurvivalSignificantly longer with pentostatinSignificantly shorter than pentostatin[7]

Experimental Protocols

Pentostatin Administration

The typical dosage of pentostatin is 4 mg/m² administered intravenously every two weeks.[7][8] Treatment is often continued for several cycles to achieve a complete response.[8]

Cladribine Administration

Cladribine is typically administered as a single 7-day course of continuous intravenous infusion at a dose of 0.09 mg/kg/day.[9]

Interferon alfa-2a Administration

In the comparative trial, interferon alfa-2a was administered subcutaneously at a dose of 3 x 10⁶ U three times per week.[7]

Mechanism of Action: Signaling Pathways

Pentostatin and cladribine are both purine analogs that ultimately lead to the apoptosis of hairy cells. However, their initial mechanisms of action differ.

Pentostatin is a potent inhibitor of the enzyme adenosine deaminase (ADA).[10][11][12] Inhibition of ADA leads to an accumulation of deoxyadenosine, which is then phosphorylated to its toxic triphosphate form, dATP.[10][11][13] High levels of dATP inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, and also induce apoptosis.[11][12]

Cladribine, being resistant to degradation by ADA, is directly phosphorylated to its active triphosphate form, CdATP.[10][13] CdATP is incorporated into DNA, leading to DNA strand breaks.[10][13] Both dATP and CdATP accumulation trigger the activation of p53 and the release of cytochrome c from mitochondria, culminating in apoptosis.[10][13] Cladribine has additional cytotoxic mechanisms, including the inhibition of DNA polymerase β.[10][13]

Below are diagrams illustrating the mechanisms of action for Pentostatin and Cladribine.

Pentostatin_Mechanism cluster_extracellular Extracellular Space cluster_cell Hairy Cell Pentostatin Pentostatin ADA Adenosine Deaminase (ADA) Pentostatin->ADA inhibits Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA dATP dATP (toxic) Deoxyadenosine->dATP phosphorylation DNA_Synth DNA Synthesis Inhibition dATP->DNA_Synth Apoptosis Apoptosis dATP->Apoptosis

Caption: Mechanism of action for Pentostatin in hairy cell leukemia.

Cladribine_Mechanism cluster_extracellular Extracellular Space cluster_cell Hairy Cell Cladribine Cladribine CdATP CdATP (active form) Cladribine->CdATP phosphorylation DNA_Strand_Breaks DNA Strand Breaks CdATP->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of action for Cladribine in hairy cell leukemia.

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a logical workflow for a clinical trial comparing different treatments for hairy cell leukemia.

HCL_Trial_Workflow Patient_Screening Patient Screening (HCL Diagnosis) Randomization Randomization Patient_Screening->Randomization Arm_A Treatment Arm A (e.g., Pentostatin) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Cladribine) Randomization->Arm_B Arm_C Treatment Arm C (e.g., Interferon) Randomization->Arm_C Treatment_Admin Treatment Administration Arm_A->Treatment_Admin Arm_B->Treatment_Admin Arm_C->Treatment_Admin Response_Assessment Response Assessment (CR, PR) Treatment_Admin->Response_Assessment Follow_Up Long-term Follow-up (DFS, OS) Response_Assessment->Follow_Up Data_Analysis Data Analysis and Comparison Follow_Up->Data_Analysis

Caption: A generalized workflow for a randomized clinical trial in HCL.

Conclusion

Pentostatin and cladribine remain highly effective and comparable first-line treatment options for hairy cell leukemia, consistently inducing high rates of complete and durable remissions.[1][2][3][4] Pentostatin has demonstrated superiority over older therapies like interferon alfa-2a.[7] The choice between pentostatin and cladribine may be influenced by factors such as institutional experience, patient comorbidities, and administration schedule preferences. Future research is focused on optimizing therapy for patients with minimal residual disease and managing relapsed or refractory cases with novel agents.[3][14]

References

Safety Operating Guide

Proper Disposal of Coformycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of coformycin is paramount for the protection of laboratory personnel and the environment. As a potent nucleoside antibiotic and an inhibitor of adenosine deaminase with cytotoxic properties, this compound requires handling and disposal procedures aligned with those for other hazardous and cytotoxic drugs.[1][2][3] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to have a designated and properly equipped area for its handling. All personnel must be trained on the safe handling of cytotoxic compounds.[4]

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear a lab coat or gown, safety goggles, and two pairs of chemotherapy-grade gloves.[5] A P2/N95 respirator and a face shield may be necessary depending on the procedure and institutional guidelines.
Designated Handling Area Conduct all work with this compound in a certified biological safety cabinet (BSC) or a designated containment area to prevent aerosolization and contamination.[5]
Spill Management A spill kit specifically for cytotoxic agents should be readily available. All personnel should be trained in its use. In the event of a spill, the area should be immediately secured and decontaminated according to established protocols.
Storage Store this compound in a clearly labeled, sealed container in a designated, secure area, separate from other non-hazardous chemicals.[6] Recommended storage is often at -20°C for long-term stability.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must follow a strict protocol to ensure safety and regulatory compliance.

  • Segregation of Waste: At the point of generation, immediately segregate all this compound waste from non-hazardous waste. This includes empty vials, contaminated PPE (gloves, gowns, etc.), pipette tips, and any other materials that have come into contact with the compound.

  • Primary Containment:

    • Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[7][8] These containers are typically yellow with a purple lid.[8]

    • Non-Sharps Solid Waste: Place all non-sharp solid waste, such as gloves, gowns, and bench paper, into a dedicated, leak-proof, and clearly labeled cytotoxic waste bag.[7][8] These bags are often purple or yellow and should be sealed when three-quarters full.

    • Liquid Waste: Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste.

  • Secondary Containment: The primary sealed cytotoxic waste bags and sharps containers should be placed into a larger, rigid, and leak-proof secondary container. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate biohazard symbols.

  • Waste Storage: Store the sealed secondary containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.

  • Transportation and Final Disposal: Arrange for the collection, transportation, and disposal of the cytotoxic waste by a licensed and certified hazardous waste management company.[8] The standard method for the final disposal of cytotoxic waste is high-temperature incineration.[8] Ensure that all necessary documentation, such as a hazardous waste consignment note, is completed and maintained.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

CoformycinDisposalWorkflow cluster_generation Waste Generation Point cluster_containment Primary Containment cluster_final Final Disposal start This compound Waste Generated is_sharp Is the waste sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (gloves, vials, etc.) is_liquid->solid_waste No liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes solid_bag Place in Labeled, Leak-Proof Cytotoxic Waste Bag solid_waste->solid_bag secondary_container Place Primary Containers in Secondary Labeled Container sharps_container->secondary_container liquid_container->secondary_container solid_bag->secondary_container storage Store in Designated Secure Area secondary_container->storage disposal Arrange for Licensed Hazardous Waste Disposal (Incineration) storage->disposal

References

Safeguarding Researchers: A Comprehensive Guide to Handling Coformycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring personal and environmental safety is paramount, particularly when handling potent compounds like Coformycin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

This compound, a nucleoside antibiotic, is a potent inhibitor of adenosine deaminase (ADA) and exhibits anti-tumor and anti-bacterial activity.[1][2][] Due to its biological activity, it should be handled with care to minimize exposure.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemSpecifications
Hands Double GlovesTwo pairs of chemotherapy-rated nitrile gloves. Change immediately if contaminated.
Body Disposable GownSolid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves.
Eyes Safety GogglesChemical splash goggles that provide a seal around the eyes.
Respiratory N95 RespiratorAn N95 or higher-rated respirator should be worn when handling the powdered form of the compound to prevent inhalation.
Feet Shoe CoversDisposable, slip-resistant shoe covers should be worn over laboratory shoes.

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear single gloves and a lab coat during the initial inspection.

  • If the package is compromised, treat it as a spill and follow the emergency spill protocol.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Short-term storage (days to weeks) should be at 0-4°C, while long-term storage (months) is recommended at -20°C.[1]

Preparation and Use
  • All handling of this compound powder should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a glove box to minimize aerosol generation.

  • Before starting work, assemble all necessary materials and equipment to avoid having to exit and re-enter the containment area.

  • Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • When weighing the powder, use a dedicated, calibrated balance within the BSC.

  • For solubilization, add the solvent slowly to the powder to avoid splashing.

  • All equipment that comes into direct contact with this compound should be decontaminated after use or disposed of as hazardous waste.

Personal Hygiene
  • Wash hands thoroughly with soap and water before and after handling this compound, and after removing gloves.

  • Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated decontamination solution (e.g., a high-pH solution) before being washed.

  • Waste Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Emergency Procedures

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Contain: For small powder spills, gently cover with damp absorbent pads. For liquid spills, absorb with inert material.

  • Clean: Clean the spill area with a validated decontamination solution, working from the outer edge of the spill towards the center.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical information to the medical personnel.

Logical Workflow for Safe Handling of this compound

Coformycin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Enter_BSC Enter Containment (BSC) Don_PPE->Enter_BSC Prepare_Work_Area Prepare Work Area Enter_BSC->Prepare_Work_Area Weigh_this compound Weigh this compound Prepare_Work_Area->Weigh_this compound Solubilize Solubilize this compound Weigh_this compound->Solubilize Perform_Experiment Perform Experiment Solubilize->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Dispose_Solid_Waste Dispose of Solid Waste Decontaminate_Equipment->Dispose_Solid_Waste Dispose_Liquid_Waste Dispose of Liquid Waste Dispose_Solid_Waste->Dispose_Liquid_Waste Doff_PPE Doff PPE Dispose_Liquid_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coformycin
Reactant of Route 2
Coformycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。